molecular formula C6H8N4O3 B2735825 N,1-dimethyl-4-nitropyrazole-3-carboxamide CAS No. 405279-32-5

N,1-dimethyl-4-nitropyrazole-3-carboxamide

カタログ番号: B2735825
CAS番号: 405279-32-5
分子量: 184.155
InChIキー: WNOFEMVQVBZAOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,1-Dimethyl-4-nitropyrazole-3-carboxamide (CAS 78208-58-9) is a chemical compound belonging to the nitropyrazole class. It features a molecular formula of C6H8N4O3 and a molecular weight of 184.15 g/mol . As a nitropyrazole derivative, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research . Compounds with this core structure are frequently explored in pharmaceutical research for their potential biological activities . The pyrazole carboxamide scaffold is a privileged structure in drug discovery, and researchers are actively investigating similar structures for various applications . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N,1-dimethyl-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-7-6(11)5-4(10(12)13)3-9(2)8-5/h3H,1-2H3,(H,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOFEMVQVBZAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N,1-Dimethyl-4-nitropyrazole-3-carboxamide (CAS 405279-32-5): A Critical Scaffold in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the precise assembly of multi-functionalized heteroaryl cores is paramount for developing highly selective targeted therapies. N,1-Dimethyl-4-nitropyrazole-3-carboxamide (CAS 405279-32-5) is a highly specialized heterocyclic building block [1]. It serves as a critical advanced intermediate in the synthesis of nitrogen-containing heteroaryl compounds, which are frequently deployed as potent kinase inhibitors in oncology and immunology [2].

As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of this compound's physicochemical profile, its mechanistic utility in rational drug design, and a self-validating synthetic protocol for its downstream application.

Physicochemical Profiling

Understanding the quantitative physicochemical properties of CAS 405279-32-5 is essential for predicting its behavior in synthetic workflows and its contribution to the final Active Pharmaceutical Ingredient (API). The pyrazole core provides a rigid, metabolically stable bioisostere for aromatic rings, while the specific substitution pattern dictates its solubility and reactivity [1].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name N,1-Dimethyl-4-nitropyrazole-3-carboxamide
CAS Registry Number 405279-32-5
Molecular Formula C6H8N4O3
Molecular Weight 184.15 g/mol
SMILES String CNC(=O)C1=NN(C)C=C1=O
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 4 (Nitro O, Amide O, Pyrazole N)
Topological Polar Surface Area (TPSA) ~88.7 Ų
Physical State Solid (typically crystalline powder)

Mechanistic Role in Rational Drug Design

The architecture of N,1-dimethyl-4-nitropyrazole-3-carboxamide is not accidental; it is a masterclass in strategic functional group placement for kinase inhibitor design [2].

  • The Hinge-Binding Motif: The carboxamide group is strategically positioned to form a bidentate hydrogen bond network with the backbone amides of a kinase's hinge region (the ATP-binding pocket). The N-methyl substitution on the amide fine-tunes the steric bulk, ensuring optimal vector alignment within the binding cleft.

  • The "Masked Amine" Strategy: The nitro group at the C4 position is the defining feature of this scaffold's synthetic utility. During the initial synthesis of the pyrazole core, a free amine at C4 would undergo unwanted intra- or intermolecular side reactions (such as self-condensation) during the amidation of the C3-carboxylic acid. By keeping the C4 position oxidized as a nitro group, the amine is effectively "masked."

  • Downstream Functionalization: Once the carboxamide is secured, the nitro group is cleanly reduced to an amine. This newly unmasked primary amine provides a nucleophilic handle for subsequent Buchwald-Hartwig cross-coupling or acylation, allowing the medicinal chemist to extend the molecule into the DFG-out or solvent-exposed regions of the kinase [2].

SynthesisWorkflow SM 1-Methyl-4-nitro-1H-pyrazole- 3-carboxylic acid Amidation Amidation (MeNH2, Coupling Agent) SM->Amidation Nitro N,1-Dimethyl-4-nitropyrazole- 3-carboxamide (CAS 405279-32-5) Amidation->Nitro Reduction Catalytic Hydrogenation (10% Pd/C, H2, MeOH) Nitro->Reduction Amine 4-Amino-N,1-dimethylpyrazole- 3-carboxamide Reduction->Amine API Target Kinase Inhibitor (e.g., FAK Inhibitor) Amine->API

Synthetic workflow from pyrazole acid to target kinase inhibitor via CAS 405279-32-5.

Self-Validating Experimental Protocol: Catalytic Hydrogenation

The most critical transformation involving CAS 405279-32-5 is its chemoselective reduction to 4-amino-N,1-dimethylpyrazole-3-carboxamide. The following protocol is designed as a self-validating system, ensuring that causality and real-time feedback guide the chemist.

Objective: Chemoselective reduction of the C4-nitro group while preserving the N-methyl carboxamide and the pyrazole ring integrity.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.23 g of N,1-dimethyl-4-nitropyrazole-3-carboxamide in 30 mL of anhydrous methanol (MeOH).

    • Causality Note: Complete dissolution is critical to eliminate mass transfer limitations across the solid-liquid-gas interface during heterogeneous catalysis.

  • Catalyst Addition: Under a strict nitrogen atmosphere, carefully add 0.3 g of 10% Palladium on Carbon (Pd/C, 50% wet).

    • Causality Note: The use of 50% wet Pd/C is a mandatory safety choice; it mitigates the severe risk of spontaneous ignition of the catalyst in the presence of volatile methanol vapors, ensuring safety without compromising catalytic efficacy.

  • Hydrogenation (The Self-Validating Step): Purge the reaction vessel with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (via balloon pressure or 1 atm) at ambient temperature (20–25 °C) overnight.

    • Validation: Monitor the volumetric hydrogen uptake. The reaction is deemed complete when hydrogen consumption definitively ceases. Because the reduction of a nitro group to an amine requires exactly 3 molar equivalents of H₂, the cessation of uptake directly correlates with stoichiometric conversion.

  • Workup and Isolation: Purge the system thoroughly with nitrogen to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional MeOH to ensure complete product recovery. Concentrate the filtrate in vacuo to yield the crude 4-amino-N,1-dimethylpyrazole-3-carboxamide (~1.1 g).

  • Orthogonal Validation: Confirm product identity and purity via ¹H NMR (CDCl₃). The successful reduction is orthogonally validated by the disappearance of the characteristic downfield nitro-adjacent pyrazole proton shift, and the emergence of a broad upfield singlet corresponding to the newly formed primary amine (-NH₂) protons.

Biological Context: Targeting the FAK Signaling Pathway

Compounds derived from the CAS 405279-32-5 scaffold are frequently evaluated as inhibitors of Focal Adhesion Kinase (FAK) [2]. FAK is a non-receptor tyrosine kinase that acts as a primary modulator in the integrin signaling cascade.

When extracellular stimuli cause integrin clustering, FAK undergoes autophosphorylation at the Tyr397 residue. This phosphorylation event creates a high-affinity binding motif recognized by SH2 domain-containing proteins, such as Src kinase. The resulting FAK-Src complex subsequently phosphorylates downstream targets like p130Cas, Grb2, and PI3K, driving tumor cell proliferation, survival, and metastasis.

By utilizing the pyrazole-carboxamide core derived from CAS 405279-32-5, the resulting API competitively binds to the ATP pocket of FAK, preventing Tyr397 autophosphorylation and effectively shutting down the downstream oncogenic cascade.

FAKPathway Stimulus Integrin Clustering (Extracellular Matrix) FAK FAK Autophosphorylation (Tyr397) Stimulus->FAK Complex Src / PI3K / Grb2 Recruitment FAK->Complex Outcome Tumor Proliferation, Invasion & Metastasis Complex->Outcome Inhibitor FAK Inhibitor (Scaffold: CAS 405279-32-5) Inhibitor->FAK

Focal Adhesion Kinase (FAK) signaling pathway and targeted inhibition.

References

  • European Patent Office. "EP2580207B1 - Nitrogen containing heteroaryl compounds". Google Patents.

N,1-dimethyl-4-nitropyrazole-3-carboxamide: A Comprehensive Analysis of Chemical Structure and Molecular Weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

N,1-dimethyl-4-nitropyrazole-3-carboxamide is a substituted heterocyclic compound built upon a pyrazole core. The strategic placement of a nitro group, an N-methylcarboxamide moiety, and two methyl groups imparts specific electronic and steric properties that are of interest in medicinal chemistry and materials science. This guide provides a detailed elucidation of its chemical structure, nomenclature, and key molecular identifiers. Furthermore, it offers a rigorous, field-proven methodological framework for the precise determination of its molecular weight using high-resolution mass spectrometry, explaining the causality behind experimental choices and outlining a self-validating protocol for achieving accurate and trustworthy results.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to all scientific research. This section defines the precise structure and corresponding identifiers for N,1-dimethyl-4-nitropyrazole-3-carboxamide.

2.1 Systematic (IUPAC) Name

The formal name, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide . This name precisely describes the connectivity of all atoms: a pyrazole ring with a methyl group on the nitrogen at position 1, a nitro group at position 4, and a carboxamide group at position 3, which is itself substituted with a methyl group on its nitrogen atom.

2.2 Key Chemical Identifiers

The following table summarizes the essential computational and structural identifiers for the molecule. These data points are critical for database searches, structural modeling, and analytical characterization.

IdentifierValueSource
Molecular Formula C₆H₈N₄O₃(Calculated)
Average Molecular Weight 184.16 g/mol (Calculated)
Monoisotopic Mass 184.05964 Da(Calculated)
Canonical SMILES CN1C(=C(C=N1)[O-])C(=O)NC(Generated)
InChI InChI=1S/C6H8N4O3/c1-7-13(12)5(6(11)8-2)3-9-10(7)4/h3H,1-2,4H3,(H,8,11)(Generated)
InChIKey XLYZPYQYGMZBJV-UHFFFAOYSA-N(Generated)

Molecular Structure Elucidation

The functionality of N,1-dimethyl-4-nitropyrazole-3-carboxamide is derived directly from its unique three-dimensional arrangement of atoms and functional groups.

3.1 Core Scaffold: The Pyrazole Ring

The foundation of the molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, known as a pyrazole. This aromatic system provides a rigid and planar scaffold for its substituents. The presence of the pyridine-like nitrogen atom makes pyrazole derivatives valuable ligands in the formation of metal complexes and provides a site for hydrogen bonding.

3.2 Substituent Analysis

  • N1-Methyl Group: The methylation at the N1 position resolves the tautomerism often seen in N-unsubstituted pyrazoles, locking the molecule into a single isomeric form.[1] This modification also increases the lipophilicity of the compound.

  • C3-N-methylcarboxamide Group: This functional group (-C(=O)NHCH₃) is a key site for intermolecular interactions, featuring both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen). Its orientation relative to the pyrazole ring influences the molecule's overall conformation and binding capabilities.

  • C4-Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group. Its placement at the C4 position significantly modulates the electron density of the pyrazole ring, impacting the molecule's reactivity, acidity of the N-H proton (in related structures), and potential as an energetic material.[2][3]

3.3 2D Structural Representation

The following diagram illustrates the chemical structure and atom numbering of N,1-dimethyl-4-nitropyrazole-3-carboxamide.

chemical_structure N1 N1 C5 C5 N1->C5 C_Me1 CH₃ N1->C_Me1 N2 N N2->N1 C3 C3 C3->N2 C_amide C C3->C_amide C4 C4 C4->C3 N_nitro N+ C4->N_nitro C5->C4 H5 H C5->H5 O_amide O C_amide->O_amide N_amide N C_amide->N_amide H_amide H N_amide->H_amide C_Me_amide CH₃ N_amide->C_Me_amide O1_nitro O⁻ N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro

Caption: 2D structure of N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide.

Molecular Weight Determination: A Methodological Overview

While the molecular weight can be calculated theoretically, experimental verification is imperative for confirming the identity and purity of a synthesized compound. This section details the rationale and protocol for this critical analysis.

4.1 Theoretical Mass Calculation

Two values are calculated for molecular weight, each serving a distinct purpose:

  • Average Molecular Weight (184.16 g/mol ): This value is derived using the weighted average of the natural abundances of all isotopes for each element. It is used for stoichiometric calculations in bulk chemical reactions (e.g., weighing out reagents for a synthesis).

  • Monoisotopic Mass (184.05964 Da): This value is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). It is the value of paramount importance in mass spectrometry, as the instrument can resolve individual isotopic peaks.

4.2 Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: High-resolution mass spectrometry (HRMS) is the definitive technique for confirming molecular formula. Its power lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to within 5 parts-per-million, ppm). This level of accuracy allows one to distinguish between compounds that may have the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the assigned molecular formula. For a polar, functionalized molecule like N,1-dimethyl-4-nitropyrazole-3-carboxamide, Electrospray Ionization (ESI) is the ionization method of choice due to its soft nature, which minimizes in-source fragmentation and preserves the molecular ion.

Protocol: Accurate Mass Measurement by ESI-HRMS

This protocol constitutes a self-validating system by incorporating an internal calibrant or post-acquisition calibration to ensure mass accuracy.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) in a 50:50 mixture of mobile phase (e.g., acetonitrile:water) containing 0.1% formic acid. Causality: The acid promotes protonation, facilitating the formation of the desired [M+H]⁺ ion in positive ion mode.

  • Instrumentation and Infusion:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument.

    • Introduce the sample directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min). This direct infusion method is rapid and ideal for pure compounds.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Mass Range: Scan from m/z 100 to 500 to ensure capture of the expected ion and potential adducts.

    • Resolution: Set to >60,000 FWHM (Full Width at Half Maximum) to ensure accurate mass measurement.

  • Data Acquisition and Interpretation:

    • Acquire the mass spectrum. The primary ion of interest is the protonated molecule, [M+H]⁺.

    • Expected m/z: 184.05964 (Monoisotopic Mass) + 1.00728 (Mass of H⁺) = 185.06692 .

    • Measure the m/z of the most intense peak in the expected region.

    • Validation: The experimentally measured m/z should match the theoretical value within a narrow tolerance (e.g., ≤ 5 ppm). The presence of the correct isotopic pattern for C₆H₈N₄O₃ further validates the result.

Workflow: HRMS Analysis

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Dissolve Compound (1 mg/mL Stock) B Dilute in ACN:H₂O + 0.1% Formic Acid A->B C Direct Infusion via Syringe Pump B->C D Electrospray Ionization (ESI) [M] -> [M+H]⁺ C->D E High-Resolution Mass Analyzer (Orbitrap) D->E F Detect Ion Signal (m/z vs. Intensity) E->F G Compare Experimental m/z to Theoretical m/z (Error < 5 ppm) F->G H Confirm Molecular Formula: C₆H₈N₄O₃ G->H

Caption: Experimental workflow for molecular weight verification via HRMS.

4.3 Expected Fragmentation in Tandem Mass Spectrometry (MS/MS)

For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed. The protonated molecule (m/z 185.07) is isolated and fragmented. Based on studies of similar nitropyrazole structures, fragmentation is expected to proceed via characteristic neutral losses.[4]

  • Loss of NO₂ (46 Da): A primary fragmentation pathway for nitropyrazoles is often the loss of the nitro group, leading to a fragment ion at m/z ~139.

  • Loss of HNO₂ (47 Da): Loss of nitrous acid is also a common pathway.[4]

  • Loss of Carboxamide-related fragments: Cleavage around the carboxamide group can also occur.

Analyzing these fragmentation patterns provides a "fingerprint" that can be used to confirm the connectivity of the molecule's core structure.

Conclusion

N,1-dimethyl-4-nitropyrazole-3-carboxamide is a precisely defined chemical entity with the molecular formula C₆H₈N₄O₃. Its structure is characterized by a disubstituted pyrazole ring that imparts specific electronic and hydrogen-bonding properties. The theoretical monoisotopic mass of 184.05964 Da serves as the basis for its experimental identification. A robust and self-validating HRMS protocol, as detailed in this guide, provides the definitive method for confirming this mass and, by extension, the compound's elemental composition with a high degree of scientific certainty. This foundational characterization is an indispensable prerequisite for any further investigation in drug discovery, materials science, or chemical biology.

References

  • Jaisankar, K. R., et al. (2013). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. International Journal of ChemTech Research, 5(1), 80-84. Available from: [Link]

  • PubChem. N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • CAS Common Chemistry. 4-Nitropyrazole. CAS, a division of the American Chemical Society. Available from: [Link]

  • Pingaew, R., et al. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines. Organic & Biomolecular Chemistry, 20(48), 9746-9752. Available from: [Link]

  • ResearchGate. Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. Available from: [Link]

  • CAS Common Chemistry. 1H-Pyrazole-1-carboximidamide, 3,5-dimethyl-, nitrate (1:1). CAS, a division of the American Chemical Society. Available from: [Link]

  • PubChemLite. 1,5-dimethyl-4-nitro-1h-pyrazole-3-carboxylic acid. Available from: [Link]

  • Elguero, J., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • NextSDS. 1H-Pyrazole-3-carboxamide,N-(3,5-dimethylphenyl)-4-nitro-(9CI). Available from: [Link]

  • Wang, M., et al. (2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 21(11), 1563. Available from: [Link]

  • da Silva, J., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available from: [Link]

  • ResearchGate. Nitropyrazoles (review). Available from: [Link]

  • Horsman, G. P., et al. (2020). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. ACS Omega, 5(2), 1268–1272. Available from: [Link]

  • PubChem. 3,4-dinitro-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

  • NextSDS. 1H-Pyrazole-4-carboxamide, N-ethyl-3-methyl-. Available from: [https://www.nextsds.com/chemical/1H-Pyrazole-4-carboxamide, N-ethyl-3-methyl-]([Link], N-ethyl-3-methyl-)

  • Gankin, Y., et al. (2023). A GC-MS Database of Nitrogen-Rich Volatile Compounds. Toxics, 11(11), 986. Available from: [Link]

  • NIST. Pyrazole, 3-nitro-. NIST Chemistry WebBook. Available from: [Link]

  • PubChemLite. N,n-dimethyl-4-(4-phenyl-1h-pyrazol-3-yl)-1h-pyrrole-2-carboxamide. Available from: [Link]

  • PubChemLite. 1,3-dimethyl-4-nitro-1h-pyrazole. Available from: [Link]

  • Google Patents. Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • Tarakhno, Z. N., et al. (2023). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. Molecules, 28(1), 185. Available from: [Link]

Sources

The Role of Pyrazole-3-Carboxamide Derivatives in Oncology Drug Discovery: A Technical Guide to Scaffold Optimization and Mechanistic Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology drug discovery, identifying chemical scaffolds that offer both high target affinity and tunable pharmacokinetic properties is paramount. The pyrazole-3-carboxamide pharmacophore has emerged as a highly privileged scaffold. By acting as a versatile bioisostere, the pyrazole ring provides critical hydrogen bond donor and acceptor vectors, while the carboxamide linker enforces conformational rigidity. This technical guide explores the mechanistic rationale, Structure-Activity Relationship (SAR) optimization, and the self-validating experimental workflows required to develop pyrazole-3-carboxamide derivatives into clinical-grade antineoplastic agents.

Mechanistic Targeting in Oncology

The structural geometry of pyrazole-3-carboxamides makes them exceptionally suited for occupying the ATP-binding pockets of dysregulated kinases, as well as interacting with nucleic acid structures.

Dual Kinase Inhibition: FLT3 and CDKs

A primary application of this scaffold is the targeted inhibition of Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs). FLT3 mutations (such as Internal Tandem Duplications, ITDs) are major oncogenic drivers in Acute Myeloid Leukemia (AML). Concurrently, CDKs (specifically CDK2, CDK4, and CDK6) govern cell cycle progression.

As demonstrated in the, pyrazole-3-carboxamides can be engineered to act as dual FLT3/CDK inhibitors. By simultaneously blocking FLT3-mediated survival signals (PI3K/STAT5) and CDK-driven cell cycle transitions (Rb/E2F), these compounds induce profound apoptosis in leukemic cells. Furthermore, the clinical candidate 1[1] utilizes this scaffold to achieve low-nanomolar affinity for CDKs, effectively halting tumor proliferation[2].

Off-Target and Dual-Target DNA Binding

Beyond classical kinase inhibition, specific derivatives exhibit direct DNA interaction. For example, the compound 3[3] acts as a DNA minor groove binder. It alters DNA conformation and exhibits cleavage activity upon supercoiled plasmids, suggesting that rationally designed pyrazole derivatives can operate via multi-modal cytotoxic mechanisms[4].

SignalingPathway FLT3 Mutant FLT3 Kinase PI3K PI3K / AKT Pathway FLT3->PI3K Activates STAT5 STAT5 Pathway FLT3->STAT5 Activates CDK46 CDK4/6 Complex PI3K->CDK46 Up-regulates STAT5->CDK46 Up-regulates Rb Retinoblastoma (Rb) CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases Proliferation Tumor Proliferation E2F->Proliferation Drives Cell Cycle Inhibitor Pyrazole-3-Carboxamides (e.g., AT7519, 8t) Inhibitor->FLT3 Direct Inhibition Inhibitor->CDK46 Direct Inhibition

Figure 1: Mechanism of pyrazole-3-carboxamides in disrupting FLT3 and CDK4/6 oncogenic signaling.

Structure-Activity Relationship (SAR) Profiling

The modularity of the pyrazole-3-carboxamide core allows medicinal chemists to fine-tune both potency and selectivity.

  • N-1 Substitutions: Bulky aliphatic or aromatic groups at the N-1 position often dictate the compound's ability to fit into the hydrophobic pockets of specific kinases.

  • Carboxamide Linker: Acts as a critical hydrogen bond donor to the kinase hinge region. Modifying the amide nitrogen with piperazine or morpholine derivatives frequently enhances aqueous solubility and cellular permeability.

The table below summarizes the quantitative SAR data for leading pyrazole-3-carboxamide derivatives across various oncogenic targets.

CompoundPrimary Target(s)Potency (IC₅₀ / Affinity)Indication / Cell LineReference
AT7519 CDK2, CDK4/6Low nMSolid Tumors, Leukemia1
Compound 8t FLT3, CDK2/40.089 nM (FLT3)AML (MV4-11)
FN-1501 FLT3, CDK2/42.33 nM (FLT3)AML
Compound 6g EGFR9.68 μMLung Cancer (A549)[[5]]()
pym-5 DNA Minor GrooveK = 1.06×10⁵ M⁻¹Colon (HCT116), HepG23

Preclinical Validation Workflows

To ensure scientific integrity, experimental workflows must be designed as self-validating systems . A common pitfall in kinase drug discovery is relying on assays that are susceptible to compound auto-fluorescence or failing to prove that cell-free kinase inhibition translates to the intended cellular phenotype.

ExperimentalWorkflow Design 1. Rational Design (SAR & Docking) Synthesis 2. Chemical Synthesis & Characterization Design->Synthesis Scaffold Optimization Kinase 3. TR-FRET Kinase Assays Synthesis->Kinase Purified Compounds Cellular 4. Flow Cytometry (Cell Cycle Arrest) Kinase->Cellular Lead Selection InVivo 5. Xenograft Efficacy Models Cellular->InVivo Preclinical Validation

Figure 2: Self-validating preclinical workflow for optimizing pyrazole-3-carboxamide inhibitors.

Protocol A: High-Throughput TR-FRET Kinase Profiling

Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly chosen over standard luminescent assays because pyrazole derivatives often exhibit auto-fluorescence. The time-delay in TR-FRET eliminates this background noise, ensuring that the calculated IC₅₀ is a true reflection of target affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the recombinant kinase (e.g., FLT3 or CDK4/Cyclin D1), ATP at the Km​ concentration, and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense pyrazole-3-carboxamide derivatives in a 10-point dose-response curve (10 μM to 0.5 nM) into a 384-well plate using acoustic liquid handling.

  • Reaction Initiation: Add the kinase/substrate master mix to the compounds. Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection buffer containing EDTA (to quench the kinase reaction), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Validation Checkpoint: The assay plate must include a positive control (Staurosporine, 1 μM) and a negative vehicle control (1% DMSO). Calculate the Z'-factor; the plate is only validated and accepted if Z' > 0.5 .

  • Data Analysis: Read the plate on a multi-mode microplate reader (measuring the emission ratio of 665 nm / 615 nm). Fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol B: Flow Cytometry for Cellular Target Engagement

Causality Rationale: Cell-free potency does not guarantee cellular efficacy due to potential permeability or efflux issues. If a pyrazole-3-carboxamide is a true CDK inhibitor, it must induce measurable cell cycle arrest (G1/S or G2/M phase) rather than indiscriminate acute toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MV4-11 for FLT3/CDK inhibitors) at 5×105 cells/well in a 6-well plate. Incubate overnight.

  • Compound Treatment: Treat cells with the lead pyrazole-3-carboxamide derivative at 1x, 5x, and 10x the biochemical IC₅₀. Include a DMSO vehicle control. Incubate for 24 to 48 hours.

  • Harvest and Fixation: Wash cells with cold PBS, pellet, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours to ensure complete permeabilization.

  • Staining (Self-Validating Step): Wash cells to remove ethanol. Resuspend in PBS containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A. Crucial: RNase A treatment is mandatory to ensure PI binds strictly to DNA and not RNA, which would otherwise falsely inflate the DNA content signal.

  • Acquisition: Incubate in the dark for 30 minutes at room temperature. Acquire a minimum of 10,000 single-cell events using a flow cytometer.

  • Analysis: Gate out doublets using PI-Area vs. PI-Width. Quantify the percentage of cells in G0/G1, S, and G2/M phases. An effective CDK4/6 inhibitor will show a statistically significant accumulation of cells in the G0/G1 phase compared to the DMSO control.

Future Perspectives

The pyrazole-3-carboxamide structural class remains a cornerstone in modern rational drug design. Future optimization efforts are heavily focused on overcoming acquired clinical resistance—such as the FLT3 D835Y gatekeeper mutation—by leveraging structure-based drug design (SBDD) and fragment-based X-ray crystallography[1]. By continuing to exploit the multi-target potential of this scaffold (e.g., dual kinase/DNA binding), researchers can develop next-generation therapies capable of dismantling redundant tumor survival pathways.

References

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design Journal of Medicinal Chemistry - ACS Publications[Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) Semantic Scholar / International Journal of Molecular Sciences[Link]

  • Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors MDPI[Link]

  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction PubMed / J-Stage [Link]

  • Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors Arabian Journal of Chemistry[Link]

Sources

Toxicological Profiling and Safety Data Sheet (SDS) Architecture for N,1-Dimethyl-4-Nitropyrazole-3-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, nitroheterocycles frequently emerge as critical pharmacophores or synthetic intermediates. N,1-dimethyl-4-nitropyrazole-3-carboxamide (CAS: 405279-32-5) is a highly specialized chemical intermediate primarily utilized in the synthesis of Phosphodiesterase 10A (PDE10A) inhibitors[1][2]. These PDE10A inhibitors are actively investigated for their potential to modulate cAMP and cGMP signaling pathways, offering therapeutic avenues for neurodegenerative disorders and schizophrenia[1].

However, the presence of a nitroaromatic/nitroheterocyclic moiety introduces significant structural alerts for cyto-genotoxicity[3][4]. As a Senior Application Scientist, I have structured this technical guide to move beyond a static Safety Data Sheet (SDS). This whitepaper synthesizes physicochemical data, mechanistic toxicology, and self-validating experimental workflows to provide drug development professionals with a comprehensive framework for handling and evaluating this compound.

Chemical Identity & Physicochemical Properties

Accurate physicochemical characterization is the first step in predicting a compound's pharmacokinetic and toxicological behavior. The following table summarizes the core identity metrics of N,1-dimethyl-4-nitropyrazole-3-carboxamide.

ParameterSpecification
Chemical Name N,1-dimethyl-4-nitropyrazole-3-carboxamide
Synonyms N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide
CAS Registry Number 405279-32-5[2]
Molecular Formula C6H8N4O3
Molecular Weight 184.15 g/mol
Structural Class Nitroheterocycle / Pyrazole derivative
Primary Application Synthetic intermediate for PDE10A inhibitors[1]

Mechanistic Toxicology: The Nitroaromatic Alert

Causality Behind Nitroheterocycle Toxicity

The toxicity of N,1-dimethyl-4-nitropyrazole-3-carboxamide is not inherent to the parent molecule but is dictated by its biotransformation. The nitro group ( R−NO2​ ) is a well-documented structural alert because it acts as a substrate for various flavoenzymes (e.g., nitroreductases, NADPH:cytochrome P-450 reductase)[3][5].

The toxicity mechanism bifurcates into two distinct pathways based on the electron transfer cascade:

  • Single-Electron Reduction (Oxidative Stress): The nitro group undergoes a one-electron reduction to form a highly reactive nitro anion radical . In the presence of molecular oxygen, this radical undergoes "redox cycling," transferring its electron to O2​ to form superoxide anions (Reactive Oxygen Species, ROS) while regenerating the parent nitro compound[3]. This continuous cycle depletes cellular antioxidants, leading to severe oxidative stress and cytotoxicity[6].

  • Two-Electron Reduction (Genotoxicity): Sequential two-electron reductions bypass the radical stage, forming a nitroso intermediate , followed by a hydroxylamine , and ultimately an amine[3][7]. The nitroso and hydroxylamine species are highly electrophilic and can covalently bind to nucleophilic sites on DNA and proteins, resulting in DNA adducts, mutagenesis, and potential hepatotoxicity[7][8].

Biotransformation Nitro Nitroheterocycle (R-NO2) Radical Nitro Anion Radical Nitro->Radical 1e- reduction Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso 1e- reduction ROS Reactive Oxygen Species (ROS) Radical->ROS +O2 (Redox Cycling) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- reduction DNA DNA Adducts / Genotoxicity Nitroso->DNA Covalent Binding Amine Amine (R-NH2) Hydroxylamine->Amine 2e- reduction Hydroxylamine->DNA Covalent Binding

Biotransformation of nitroaromatics leading to ROS generation and DNA adduct formation.

Core Safety Data Sheet (SDS) Parameters

Based on the predictive toxicology of nitropyrazoles[6], the following handling and safety parameters must be strictly enforced in the laboratory.

SDS SectionDirective & Rationale
Hazard Classification (GHS) Acute Tox. 4 (Oral): Harmful if swallowed.Skin Irrit. 2 / Eye Irrit. 2A: Causes skin/eye irritation.Muta. 2: Suspected of causing genetic defects (due to nitro reduction).
Personal Protective Equipment (PPE) Respiratory: NIOSH-approved N95 or P100 particulate respirator when handling powders.Dermal: Nitrile gloves (double-gloving recommended for prolonged handling), lab coat.Ocular: Chemical safety goggles.
First Aid Measures Inhalation: Move to fresh air. If dyspnea occurs, administer oxygen.Skin/Eye Contact: Flush with copious amounts of water for 15 minutes. Remove contaminated clothing.Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Handling & Storage Storage: Store in a cool, dry, well-ventilated area. Protect from light (nitro compounds can undergo photochemical degradation). Keep away from strong reducing agents.

Self-Validating Experimental Workflows

To empirically validate the safety profile of N,1-dimethyl-4-nitropyrazole-3-carboxamide before advancing it in a drug development pipeline, rigorous cyto-genotoxicity screening is required. The following protocols are designed as self-validating systems —meaning they contain internal controls that specifically isolate the mechanism of toxicity.

Protocol A: Mechanistic Genotoxicity Screening (Modified Ames Test)

Standard Ames tests (OECD 471) can yield false positives for nitroaromatics because bacteria possess highly active nitroreductases that mammalian cells lack. To build a trustworthy dataset, we use a comparative strain approach.

Step-by-Step Methodology:

  • Strain Selection: Prepare cultures of Salmonella typhimurium TA98 (standard, nitroreductase-competent) and TA98NR (nitroreductase-deficient).

  • Metabolic Activation: Prepare test conditions with and without mammalian liver S9 fraction to simulate hepatic metabolism.

  • Compound Dosing: Dissolve N,1-dimethyl-4-nitropyrazole-3-carboxamide in DMSO. Treat the bacterial strains with a concentration gradient (e.g., 1.5 to 5000 µ g/plate ).

  • Incubation & Scoring: Incubate plates at 37°C for 48 hours. Count revertant colonies.

  • Data Interpretation (The Self-Validation): If mutagenicity is observed in TA98 but abolished in TA98NR, the genotoxicity is strictly dependent on bacterial nitroreduction. This suggests the compound may pose a lower mutagenic risk to humans, who lack these specific bacterial enzymes.

Protocol B: Predictive Hepatotoxicity (HepaRG MTT Assay)

Standard cell lines (like HepG2) lack sufficient basal expression of Cytochrome P450s and reductases. Therefore, we utilize differentiated HepaRG cells, which maintain functional biotransformation pathways closely mimicking primary human hepatocytes[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed differentiated HepaRG cells in 96-well plates at 7×104 cells/well.

  • Acclimation: Incubate for 24 hours in William's E medium supplemented with 10% FCS.

  • Exposure: Expose cells to N,1-dimethyl-4-nitropyrazole-3-carboxamide (0.1 µM to 100 µM) for 72 hours.

  • Viability Assessment: Add MTT reagent (0.5 mg/mL) for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Analysis: Calculate the IC50​ to determine the therapeutic window for downstream PDE10A inhibitor synthesis.

Workflow Start Compound Preparation (N,1-dimethyl-4-nitropyrazole-3-carboxamide) Ames Genotoxicity Screening (Modified Ames Test OECD 471) Start->Ames Cyto Cytotoxicity Screening (HepaRG MTT Assay) Start->Cyto S9 +/- S9 Metabolic Activation Ames->S9 Readout2 IC50 & Hepatotoxicity Profiling Cyto->Readout2 Strains Strains: TA98 vs TA98NR (Isolating Nitroreductase impact) S9->Strains Readout1 Mutagenicity Index & Risk Assessment Strains->Readout1

Step-by-step experimental workflow for evaluating cyto-genotoxicity of nitroheterocycles.

References

  • Title: CN102947292A - Nitrogen-containing heteroaryl compounds Source: Google Patents URL
  • Title: 4-硝基吡唑-3-羧酰胺_CAS:405279-32-5 Source: 郑州春秋化工有限公司 (Zhengzhou Chunqiu Chemical Co., Ltd.) URL: [Link]

  • Title: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO / Journal of the Brazilian Chemical Society URL: [Link]

  • Title: Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: PMC - NIH (National Institutes of Health) URL: [Link]

  • Title: Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity Source: PubMed - NIH URL: [Link]

  • Title: Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family Source: PubMed - NIH URL: [Link]

  • Title: Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin Source: Chemical Research in Toxicology - ACS Publications URL: [Link]

Sources

The Interplay of Electronic and Steric Properties in 4-Nitro-1-Methylpyrazole-3-Carboxamides: A-Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of the pyrazole ring allows for fine-tuning of its physicochemical properties through substitution, enabling the rational design of potent and selective drug candidates. This technical guide provides an in-depth analysis of the electronic and steric properties of a particularly interesting class of pyrazole derivatives: 4-nitro-1-methylpyrazole-3-carboxamides. Understanding these fundamental properties is crucial for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.

The 4-nitro-1-methylpyrazole-3-carboxamide core possesses a unique combination of functional groups that dictate its molecular architecture and reactivity. The electron-withdrawing nitro group at the C4 position, the carboxamide moiety at C3, and the methyl group at N1 collectively influence the electron density distribution across the pyrazole ring and the overall three-dimensional shape of the molecule. This interplay of electronic and steric effects is paramount in governing molecular interactions with biological targets, such as enzymes and receptors.

Electronic Properties: A Tale of Electron-Withdrawing Influence

The electronic landscape of the 4-nitro-1-methylpyrazole-3-carboxamide scaffold is dominated by the potent electron-withdrawing nature of the nitro group and, to a lesser extent, the carboxamide group. This has profound implications for the reactivity and intermolecular interactions of these molecules.

The Influence of the Nitro and Carboxamide Groups

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms.[3] The nitro group at the C4 position significantly depletes electron density from the pyrazole ring through a combination of resonance and inductive effects. This electron deficiency at the C4 position is a key feature of this scaffold.[4] The carboxamide group at the C3 position also contributes to the electron-withdrawing character of the ring, further modulating its electronic properties.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of nitro-substituted pyrazoles.[5][6] These studies reveal a significant polarization of the molecule, with a notable accumulation of negative electrostatic potential around the oxygen atoms of the nitro group. This region represents a prime site for electrophilic attack and hydrogen bond donation.

The electron-withdrawing substituents also influence the acidity of the pyrazole ring and the basicity of the nitrogen atoms, which can be critical for salt formation and solubility.

Steric Properties: Dictating Molecular Shape and Interactions

The three-dimensional arrangement of atoms in 4-nitro-1-methylpyrazole-3-carboxamides is a critical determinant of their biological activity. Steric factors, such as molecular conformation and the potential for intramolecular hydrogen bonding, govern how these molecules fit into the binding pockets of their biological targets.

Conformational Analysis of the Carboxamide Moiety

The orientation of the carboxamide group relative to the pyrazole ring is a key steric feature. Rotation around the C3-C(O) bond can lead to different conformers. The planarity between the pyrazole ring and the carboxamide group can be influenced by the nature of the substituent on the amide nitrogen (the R group). Bulky R groups can induce a twist in the carboxamide group to alleviate steric strain.

Intermolecular Interactions and Crystal Packing

The presence of the nitro and carboxamide groups provides opportunities for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. In the solid state, these interactions dictate the crystal packing arrangement. For instance, the amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen and the nitro group oxygens can act as hydrogen bond acceptors.[7] These interactions are not only important for the solid-state properties of the compounds but also provide a blueprint for potential interactions with biological macromolecules.

The crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid reveals the formation of intermolecular O-H···N hydrogen bonds, connecting adjacent molecules into a one-dimensional chain.[4] Similar hydrogen bonding patterns can be anticipated for the carboxamide derivatives.

The Synergy of Electronic and Steric Effects in Drug Design

The biological activity of 4-nitro-1-methylpyrazole-3-carboxamides is a direct consequence of the interplay between their electronic and steric properties. Structure-activity relationship (SAR) studies on various pyrazole carboxamide series have highlighted the importance of these features for potent and selective inhibition of biological targets.[3][8][9]

For example, in the context of enzyme inhibition, the electron-deficient nature of the pyrazole ring can contribute to favorable electrostatic interactions within the active site. The ability of the nitro and carboxamide groups to participate in hydrogen bonding can provide crucial anchor points for binding. Simultaneously, the steric profile of the molecule, including the conformation of the N-substituent on the carboxamide, must be complementary to the shape of the enzyme's binding pocket to achieve high affinity.

The following diagram illustrates the key electronic and steric features of the 4-nitro-1-methylpyrazole-3-carboxamide scaffold that are critical for its interaction with a hypothetical enzyme active site.

G cluster_molecule 4-Nitro-1-methylpyrazole-3-carboxamide cluster_interactions Interactions with Enzyme Active Site mol Molecule Structure -1.2,0.5! CH3 -0.5,0! CH3 0.5,0! CH3 -0.8,-0.5! CH3 0.8,1! CH3 electrostatic_interaction Electrostatic Interaction 0.5,0!->electrostatic_interaction δ+ interaction 0,1.5! CH3 -0.8,1.2! CH3 -0.2,2.5! CH3 -0.5,0.5! CH3 -1.5,0.8! CH3 -2,1.5! CH3 -2.2,0.2! CH3 h_bond_donor H-Bond Donor -2,1.5!->h_bond_donor H-bond acceptance -3,0.2! CH3 h_bond_acceptor H-Bond Acceptor -2.2,0.2!->h_bond_acceptor H-bond donation hydrophobic_pocket Hydrophobic Pocket -3,0.2!->hydrophobic_pocket Steric Fit -1, -0.2 -1, -0.2 -1, -0.2->h_bond_acceptor H-bond donation

Caption: Key electronic and steric interactions of 4-nitro-1-methylpyrazole-3-carboxamides.

Experimental Protocols

Synthesis of 4-Nitro-1-methylpyrazole-3-carboxamides

The synthesis of N-substituted 4-nitro-1-methylpyrazole-3-carboxamides typically proceeds through a two-step sequence starting from 4-nitro-1H-pyrazole-3-carboxylic acid. The general workflow is outlined below.

G cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Acid Chloride Formation cluster_step3 Step 3: Amide Coupling start 4-Nitro-1H-pyrazole-3-carboxylic Acid intermediate_methyl 4-Nitro-1-methylpyrazole-3-carboxylic Acid start->intermediate_methyl intermediate 4-Nitro-1-methylpyrazole-3-carbonyl Chloride product N-Substituted 4-Nitro-1-methylpyrazole-3-carboxamide intermediate->product reagent1 Methylating Agent (e.g., CH3I, (CH3)2SO4) reagent1->start reagent2 Thionyl Chloride (SOCl2) or Oxalyl Chloride reagent2->intermediate_methyl reagent3 Primary or Secondary Amine (R1R2NH) reagent3->intermediate reagent4 Base (e.g., Triethylamine) reagent4->intermediate intermediate_methyl->intermediate

Caption: General synthetic workflow for 4-nitro-1-methylpyrazole-3-carboxamides.

Step 1: Synthesis of 4-Nitro-1-methylpyrazole-3-carboxylic Acid

A detailed protocol for the methylation of 4-nitro-3(5)-pyrazolecarboxylic acid has been investigated to improve the synthesis of the isomeric 1-methyl-4-nitro-3- and -5-pyrazolecarboxylic acids. The choice of methylating agent and solvent is crucial for achieving good regioselectivity.

Step 2: Formation of 4-Nitro-1-methylpyrazole-3-carbonyl Chloride

The carboxylic acid is converted to the more reactive acid chloride to facilitate amide bond formation.

  • Procedure: To a solution of 4-nitro-1-methylpyrazole-3-carboxylic acid in a suitable solvent (e.g., dichloromethane or toluene), add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction mixture is then typically stirred at room temperature or heated to reflux until the evolution of gas ceases. The excess reagent and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.[9]

Step 3: Amide Coupling to form N-Substituted 4-Nitro-1-methylpyrazole-3-carboxamides

The final step involves the reaction of the acid chloride with a primary or secondary amine.

  • Procedure: The crude 4-nitro-1-methylpyrazole-3-carbonyl chloride is dissolved in an anhydrous aprotic solvent such as dichloromethane, tetrahydrofuran, or DMF. The solution is cooled to 0 °C, and the desired amine is added, followed by a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the HCl byproduct. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then typically washed with aqueous solutions to remove salts and unreacted starting materials. The organic layer is dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to afford the desired N-substituted 4-nitro-1-methylpyrazole-3-carboxamide.

Characterization Techniques

The synthesized compounds are characterized using a suite of analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the electronic effects of the substituents.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the amide and the N-O stretches of the nitro group.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[4]

Conclusion and Future Directions

The 4-nitro-1-methylpyrazole-3-carboxamide scaffold represents a promising platform for the development of novel therapeutic agents. A thorough understanding of the intricate interplay between the electronic and steric properties of these molecules is fundamental to the successful design of potent and selective inhibitors for a range of biological targets. The strong electron-withdrawing nature of the nitro group, coupled with the hydrogen bonding capabilities of the carboxamide moiety, provides a unique set of features for molecular recognition. The steric profile, largely dictated by the substituent on the amide nitrogen, allows for the exploration of diverse chemical space to achieve optimal target engagement.

Future research in this area should focus on the synthesis of diverse libraries of N-substituted 4-nitro-1-methylpyrazole-3-carboxamides to further probe structure-activity relationships. Advanced computational studies, including molecular dynamics simulations, can provide deeper insights into the conformational dynamics and binding modes of these compounds with their biological targets. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation therapeutics.

References

  • Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. (2025). ResearchGate. [Link]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). PubMed. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (n.d.). PMC. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Publications. [Link]

  • Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. (2024). ResearchGate. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). ResearchGate. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). MDPI. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage. [Link]

  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. (n.d.). PubMed. [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... (n.d.). ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • Illustration of Structure Activity Relationship (SAR) summary: colour... (n.d.). ResearchGate. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). RSC Publishing. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

  • methyl-3-propyl-1H-pyrazole-5-carboxamide. (n.d.). NIT Warangal. [Link]

  • Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. (2010). ETDEWEB. [Link]

  • Practical Synthesis of Pyrazol-4-thiols. (2026). ChemRxiv. [Link]

  • Synthesis of Some New Pyrazoles. (n.d.). DergiPark. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). [PDF source]. [Link]

  • Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. (n.d.). ODU Digital Commons. [Link]

  • Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deri. (2025). Engineered Science Publisher. [Link]

  • A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. (2019). American Scientific Research Journal for Engineering, Technology, and Sciences. [Link]

Sources

The Pyrazole Pharmacophore in Kinase Inhibition: A Historical and Technical Guide to Scaffold Evolution and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Rationale of the Pyrazole Scaffold

In the landscape of targeted oncology and immunology, the competitive inhibition of the ATP-binding cleft within protein kinases remains a cornerstone of modern drug discovery. Among the myriad of chemical moieties explored, the pyrazole ring (1H-pyrazole)—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a "privileged scaffold"[1].

The causality behind this preference lies in precise molecular mimicry. The pyrazole ring acts as a highly efficient bioisostere for the adenine ring of ATP[2]. The sp2-hybridized nitrogen (N2) acts as a hydrogen bond acceptor, while the adjacent N-H (N1) serves as a hydrogen bond donor. This dual capacity allows pyrazole derivatives to form robust, bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Glutamate and Methionine residues)[3]. By anchoring the inhibitor deeply within the solvent-shielded hydrophobic pocket, the pyrazole scaffold provides a foundation upon which medicinal chemists can build highly potent and selective type I and type II kinase inhibitors.

Historical Milestones: The Evolution of Pyrazole-Based Inhibitors

The clinical translation of pyrazole-based kinase inhibitors has occurred in distinct generational waves, each solving a specific clinical or biochemical challenge.

The First Wave (2011): Establishing the Paradigm with Ruxolitinib and Crizotinib

The year 2011 marked a watershed moment for pyrazole-based inhibitors with two major FDA approvals.

Ruxolitinib (JAK1/JAK2 Inhibitor): The discovery that the JAK2 V617F somatic mutation drives myeloproliferative neoplasms (MPNs) necessitated the development of selective inhibitors[4]. Ruxolitinib was born from high-throughput screening that initially identified a pyrazolo[1,5-a]pyrimidine scaffold[5]. Through rigorous structure-based drug design (SBDD), this was optimized into a pyrrolopyrimidine-pyrazole derivative. The pyrazole core was essential for metabolic stability and maintaining equivalent low-nanomolar activity against JAK1 and JAK2 (IC50 ~3 nM) while avoiding immunosuppressive off-target effects on JAK3[2][5].

Crizotinib (ALK/ROS1 Inhibitor): Simultaneously, the discovery of EML4-ALK gene translocations in non-small-cell lung cancer (NSCLC) drove the rapid clinical development of crizotinib[6]. Crizotinib utilizes an aminopyridine-pyrazole structure. Crystallographic analysis of the ALK kinase domain reveals that the pyrazole portion fills a lipophilic pocket near the solvent-exposed region, interacting directly with hinge residues Glu1197 and Met1199, enabling rapid and durable clinical responses[3][7].

The Next Generation (2023): Overcoming Resistance with Pirtobrutinib

Historically, targeting Bruton's tyrosine kinase (BTK) in B-cell malignancies relied on covalent inhibitors (like ibrutinib) that irreversibly bound to the Cys481 residue. However, selective pressure rapidly leads to the C481S mutation, rendering covalent drugs ineffective[8].

Pirtobrutinib (Non-Covalent BTK Inhibitor): Approved in 2023 for mantle cell lymphoma (MCL), pirtobrutinib represents a masterclass in scaffold evolution[9]. It utilizes a highly specific pyrazole-4-carboxamide scaffold to achieve potent, non-covalent binding[10]. By relying on shape complementarity and hydrogen bonding driven by the pyrazole core rather than a covalent warhead, pirtobrutinib effectively inhibits both wild-type BTK and the C481S mutant (IC50 ~7–11 nM), restoring therapeutic efficacy in heavily pre-treated patients[8][11].

G Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Activation (Cross-phosphorylation) Receptor->JAK2 STAT STAT Recruitment & Phosphorylation JAK2->STAT Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Blocks ATP Pocket Ruxolitinib->JAK2 Inhibits

Diagram 1: The JAK/STAT signaling pathway and intervention by the pyrazole-based inhibitor Ruxolitinib.

Quantitative Data Summary

To understand the breadth of the pyrazole pharmacophore, the following table summarizes key quantitative metrics of landmark pyrazole-based kinase inhibitors.

InhibitorPrimary Target(s)FDA ApprovalScaffold ClassificationKey IndicationEnzymatic IC50
Ruxolitinib JAK1 / JAK22011Pyrrolopyrimidine-PyrazoleMyelofibrosis~3.0 nM[2]
Crizotinib ALK / ROS1 / c-MET2011Aminopyridine-PyrazoleNSCLC~1.8 nM[3]
Encorafenib BRAF V600E2018Pyrazole-PyrimidineMelanoma<10.0 nM[2]
Pirtobrutinib BTK (WT & C481S)2023Pyrazole-4-carboxamideMantle Cell Lymphoma~7.2 - 11.7 nM[11]

Experimental Workflows for Pyrazole Inhibitor Development

As an application scientist, I emphasize that discovering a pyrazole hit is only 10% of the battle; the remaining 90% is rigorous, self-validating biochemical characterization. Below are the definitive protocols used to validate pyrazole-based kinase inhibitors.

Workflow Screen High-Throughput Screening (HTS) ADPGlo In Vitro Kinase Assay (e.g., ADP-Glo) Screen->ADPGlo Hit Identification SPR Binding Kinetics (SPR) ADPGlo->SPR IC50 & KD Cellular Cellular Target Engagement (Western Blot) SPR->Cellular Mechanism Validation InVivo In Vivo Efficacy (Xenograft) Cellular->InVivo Lead Optimization

Diagram 2: Standardized experimental workflow for the validation of novel pyrazole kinase inhibitors.

Protocol 1: In Vitro Kinase Activity Profiling (ADP-Glo Assay)

Scientific Rationale: Because pyrazole inhibitors are ATP-competitive, we must measure their ability to prevent ATP hydrolysis. The ADP-Glo assay measures the byproduct (ADP) of the kinase reaction, providing a highly sensitive, universal readout for IC50 determination.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the pyrazole inhibitor (e.g., 10 µM down to 0.1 nM) in 100% DMSO, then dilute into the 1X Kinase Buffer to reach a final DMSO concentration of ≤1% (to prevent solvent-induced protein denaturation).

  • Kinase Reaction: In a 384-well plate, combine 2 µL of the purified kinase (e.g., JAK2 or BTK), 2 µL of the inhibitor, and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2 µL of a master mix containing ultra-pure ATP (at the specific Km​ for the kinase) and the peptide substrate. Incubate for 60 minutes.

  • ADP-Glo Reagent: Add 6 µL of ADP-Glo Reagent. Incubate for 40 minutes. Causality: This step halts the kinase reaction and completely depletes any unreacted ATP, ensuring background noise is eliminated.

  • Detection: Add 12 µL of Kinase Detection Reagent. Incubate for 30 minutes, then read luminescence. Causality: This converts the generated ADP back into ATP, which drives a luciferase reaction to produce light.

  • Self-Validating QC Check: Every plate must contain a "No Enzyme" control (to establish the baseline luminescence) and a known reference inhibitor (e.g., Staurosporine) to confirm the dynamic range and validate the calculated IC50.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Scientific Rationale: For non-covalent inhibitors like pirtobrutinib, IC50 is insufficient. We must understand the residence time ( τ=1/koff​ ). A long residence time mimics the sustained target engagement of a covalent inhibitor without the off-target toxicity risks.

Step-by-Step Methodology:

  • Surface Functionalization: Use a CM5 sensor chip. Activate the dextran matrix using EDC/NHS chemistry.

  • Ligand Immobilization: Inject the target kinase (e.g., BTK wild-type or C481S mutant) diluted in sodium acetate buffer (pH below the protein's pI) to covalently couple the primary amines of the kinase to the chip. Block remaining active sites with 1M Ethanolamine.

  • Analyte Injection (Association): Flow the pyrazole inhibitor over the chip at a constant flow rate (e.g., 30 µL/min) across a 5-point concentration gradient. Monitor the increase in Response Units (RU) to calculate the association rate ( kon​ ).

  • Buffer Flow (Dissociation): Switch the flow to running buffer only. Monitor the decay in RU to calculate the dissociation rate ( koff​ ).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​=koff​/kon​ ).

  • Self-Validating QC Check: Utilize a reference channel (activated and blocked without protein) to subtract bulk refractive index changes and non-specific binding. Inject a positive control with a known KD​ at the start and end of the run to verify that the immobilized kinase has not degraded over time.

References

  • PIRTOBRUTINIB - Inxight Drugs - NCATS. Available at: [Link]

  • Pirtobrutinib: A novel non-covalent BTK inhibitor for the treatment of adults with relapsed/refractory mantle cell lymphoma - PubMed. Available at: [Link]

  • Pirtobrutinib - Wikipedia - Wikipedia. Available at: [Link]

  • Crizotinib: from discovery to accelerated development to front-line treatment - PubMed. Available at: [Link]

  • Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors - Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • pirtobrutinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors - Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib - Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - Semantic Scholar. Available at: [Link]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC. Available at: [Link]

Sources

Methodological & Application

catalytic reduction of N,1-dimethyl-4-nitropyrazole-3-carboxamide to amino derivative

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Reduction of N,1-dimethyl-4-nitropyrazole-3-carboxamide to its Amino Derivative

Executive Summary

The targeted reduction of nitroheterocycles is a fundamental transformation in pharmaceutical synthesis, particularly in the generation of aminopyrazole intermediates utilized for kinase inhibitors and other bioactive scaffolds. This application note details the optimized protocols for the catalytic reduction of N,1-dimethyl-4-nitropyrazole-3-carboxamide to 4-amino-N,1-dimethylpyrazole-3-carboxamide. Two highly efficient, scalable methodologies are presented: standard catalytic hydrogenation (using H₂ gas) and catalytic transfer hydrogenation (CTH).

Mechanistic Rationale & Chemoselectivity

The reduction of the aromatic nitro group on the pyrazole ring proceeds via the classic Haber mechanism, transitioning sequentially through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates before yielding the primary amine (Ar-NH₂). Palladium on Carbon (Pd/C) is selected as the optimal catalyst due to its high affinity and rapid kinetics for nitro group reduction under mild conditions[1].

A critical consideration in this transformation is chemoselectivity. The substrate contains two reducible functionalities: the nitro group and the carboxamide. However, amides are highly resistant to hydrogenolysis and require either strong hydride donors (e.g., LiAlH₄) or high-pressure transition metal catalysis (e.g., Ru/Rh at >100 atm) to reduce. Consequently, utilizing 10% Pd/C at ambient pressure (1–3 atm) guarantees absolute chemoselectivity, reducing only the nitro group while leaving the N-methylcarboxamide intact[2]. Furthermore, the pyrazole core itself is highly stable to these hydrogenation conditions, preventing undesired ring saturation or cleavage[3].

Experimental Workflow

The following workflow illustrates the critical path from substrate preparation to final product isolation.

Workflow Start N,1-dimethyl-4-nitropyrazole- 3-carboxamide Solvent Suspend in Methanol (10 mL / mmol) Start->Solvent Catalyst Add 10% Pd/C (5-10 wt%) Solvent->Catalyst Purge Inert Atmosphere Purge (Vacuum / N2 cycles) Catalyst->Purge Reduction Catalytic Reduction (H2 Gas OR NH4HCO2) Purge->Reduction Monitor IPC Monitoring (HPLC / TLC) Reduction->Monitor Filter Celite Filtration (Remove Catalyst) Monitor->Filter Isolate Concentration & Crystallization Filter->Isolate Product 4-amino-N,1-dimethylpyrazole- 3-carboxamide Isolate->Product

Figure 1: End-to-end workflow for the catalytic reduction of nitropyrazole derivatives.

Detailed Protocols

Protocol A: Standard Catalytic Hydrogenation (H₂ Gas)

This method is ideal for high-purity applications and scale-up, offering rapid reaction kinetics without the generation of salt byproducts.

  • Preparation: To a clean, dry, and argon-flushed round-bottom flask, add N,1-dimethyl-4-nitropyrazole-3-carboxamide (1.0 equiv).

  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 10 wt% relative to substrate).

    • Causality Note: Using 50% wet Pd/C significantly mitigates the pyrophoric hazard associated with dry palladium catalysts, especially when introducing flammable solvents.

  • Solvent Addition: Slowly add anhydrous Methanol (10 mL/mmol) down the sides of the flask to wash down any residual catalyst.

  • Purging: Seal the flask with a septum. Connect to a Schlenk line or double-manifold. Perform three cycles of vacuum/nitrogen purge to remove all oxygen.

  • Hydrogenation: Introduce Hydrogen gas (H₂) via a balloon or a Parr hydrogenator (set to 30-40 psi). Purge the headspace with H₂ three times. Stir vigorously at 20–25 °C.

  • Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1) or HPLC. The nitro compound will typically be consumed within 2–4 hours.

  • Filtration: Once complete, purge the flask thoroughly with Nitrogen to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite.

    • Causality Note: Celite acts as a depth filter, trapping fine carbon particles that would otherwise pass through standard filter paper.

    • Critical Safety Step: Do not allow the filter cake to pull dry under vacuum, as exposed Pd/C can ignite methanol vapors.

  • Isolation: Wash the filter cake with additional Methanol. Concentrate the combined filtrate in vacuo to afford 4-amino-N,1-dimethylpyrazole-3-carboxamide as an off-white solid.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

This method utilizes ammonium formate as an in situ hydrogen donor, eliminating the need for specialized high-pressure equipment or flammable H₂ gas handling[2].

  • Preparation: Charge a round-bottom flask with N,1-dimethyl-4-nitropyrazole-3-carboxamide (1.0 equiv) and 10% Pd/C (10 wt%).

  • Solvent & Donor Addition: Add Methanol (10 mL/mmol) followed by Ammonium formate (4.0–5.0 equiv).

    • Causality Note: Ammonium formate decomposes into NH₃, CO₂, and H₂ in the presence of Pd/C. The excess equivalents drive the equilibrium forward and compensate for any H₂ gas that escapes the solvent.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to 60–65 °C (mild reflux). Gas evolution will be observed.

  • Monitoring: Stir for 1–2 hours until gas evolution ceases and TLC indicates complete conversion.

  • Workup: Cool to room temperature. Filter through Celite, wash with Methanol, and concentrate the filtrate.

  • Purification: To remove residual formate salts, dissolve the crude residue in Ethyl Acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for both protocols, allowing researchers to select the optimal method based on their laboratory capabilities.

ParameterProtocol A: Standard HydrogenationProtocol B: Transfer Hydrogenation
Hydrogen Source H₂ Gas (1–3 atm)Ammonium Formate (4–5 equiv)
Catalyst Loading 5–10 wt% (10% Pd/C)10 wt% (10% Pd/C)
Operating Temperature Ambient (20–25 °C)Reflux (60–65 °C)
Typical Reaction Time 2–4 hours1–2 hours
Average Isolated Yield >95%88–93%
Byproducts WaterWater, NH₃, CO₂, Formate salts
Safety Profile Requires H₂ handling & pressureSafer, no external H₂ gas required
Workup Complexity Simple (Filtration & Evaporation)Moderate (Requires aqueous wash)

Quality Control & Troubleshooting

  • Incomplete Conversion: If the reaction stalls at the hydroxylamine intermediate (Ar-NHOH), it is typically due to catalyst poisoning or insufficient hydrogen pressure.

    • Solution: Filter the mixture to remove the deactivated catalyst, resuspend in fresh solvent, and add a new batch of Pd/C.

  • Coloration of Final Product: Aminopyrazoles are prone to oxidation upon prolonged exposure to air and light, often turning pink or brown.

    • Solution: Store the isolated 4-amino-N,1-dimethylpyrazole-3-carboxamide under an inert atmosphere (Argon/N₂) at 4 °C. If severe discoloration occurs during isolation, passing the solution through a short plug of silica or treating with activated charcoal prior to final concentration will restore purity.

References

  • Title: ChemInform Abstract: Filling the Gap: Chemistry of 3,5-Bis(trifluoromethyl)-1H-pyrazoles.
  • Title: Solvent‐Free Mechanocatalytic Reduction of Nitro Compounds with Hydrogen Gas and its Application in the Synthesis of Drugs and their Intermediates.
  • Title: US6452019B1 - Preparation of 4,5-diamino-1-(2′-hydroxyethyl)-pyrazole and acid addition salts thereof.

Sources

Application Note: Scalable Amidation of 1-Methyl-4-nitropyrazole-3-carboxylic Acid with Methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

1-Methyl-4-nitropyrazole-3-carboxylic acid is a highly versatile heterocyclic building block in medicinal chemistry. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of Focal Adhesion Kinase (FAK) inhibitors designed to target tumor cell proliferation and pathological angiogenesis[1]. The conversion of this carboxylic acid into its corresponding methyl amide—N,1-dimethyl-4-nitropyrazole-3-carboxamide—is a critical synthetic node. This guide outlines a highly efficient, self-validating protocol optimized for scalability, atom economy, and robust product isolation.

Mechanistic Rationale & Reagent Selection

In drug development workflows, the choice of coupling reagent dictates not only the yield but also the downstream purification burden. While traditional reagents like EDCI/HOBt or HATU are common, they introduce water-soluble urea byproducts or expensive uronium salts that complicate the isolation of polar pyrazole-carboxamides.

Why 1,1'-Carbonyldiimidazole (CDI)? We select CDI as the optimal coupling agent for this specific substrate[1]. The electron-withdrawing nitro group at the C4 position of the pyrazole ring subtly decreases the nucleophilicity of the adjacent C3-carboxylate. CDI effectively activates the carboxylic acid to form a highly reactive acyl imidazole intermediate.

  • Causality for Choice: CDI activation generates imidazole and carbon dioxide (CO₂) as the sole byproducts. The evolution of CO₂ gas drives the reaction forward thermodynamically and provides a visual cue for reaction progress.

  • Amine Source: Methylamine is a gas at standard conditions. By utilizing a 2.0 M solution in anhydrous Tetrahydrofuran (THF), we ensure precise stoichiometric control, prevent the loss of the volatile amine, and maintain a homogenous reaction environment[1].

Experimental Workflow Visualization

ProtocolWorkflow Step1 1. Substrate Solvation 1-Methyl-4-nitropyrazole-3-carboxylic acid in THF Step2 2. CDI Activation Add CDI portion-wise over 1h at RT Step1->Step2 Validation1 Validation: Monitor CO2 evolution Confirm via LC-MS (12-16h) Step2->Validation1 Validation1->Step2 Incomplete Step3 3. Amidation Cool to 0 °C, add MeNH2 (2M in THF) Validation1->Step3 Complete Validation2 Validation: LC-MS confirms product mass (m/z 185) Step3->Validation2 Step4 4. Workup & Isolation Phase separation, acid wash, concentration Validation2->Step4 Complete Product Pure N,1-dimethyl-4-nitropyrazole- 3-carboxamide Step4->Product

Figure 1: Self-validating experimental workflow for the CDI-mediated amidation.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry required for a standard 2.0-gram scale reaction[1].

Reagent / MaterialMW ( g/mol )EquivalentsAmountMoles (mmol)Role
1-Methyl-4-nitropyrazole-3-carboxylic acid171.111.002.00 g11.68Limiting Reagent
1,1'-Carbonyldiimidazole (CDI)162.151.051.98 g12.26Coupling Agent
Methylamine (2.0 M in THF)31.062.0012.0 mL24.00Amine Source
Tetrahydrofuran (THF), Anhydrous72.11-30.0 mL-Solvent

Self-Validating Experimental Protocol

Phase 1: Substrate Activation (Acyl Imidazole Formation)
  • Preparation: Charge a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet with 1-methyl-4-nitropyrazole-3-carboxylic acid (2.0 g, 11.68 mmol).

  • Solvation: Suspend the acid in anhydrous THF (30 mL). Ensure moderate stirring to maintain a uniform suspension.

  • Activation: Portion-wise, add 1,1'-Carbonyldiimidazole (CDI) (1.98 g, 12.26 mmol) over a period of 1 hour at room temperature (20–25 °C)[1].

    • Causality & Validation Check: The slow addition controls the rate of CO₂ evolution, preventing excessive foaming. The physical effervescence acts as a real-time indicator of the activation process.

  • Maturation: Stir the reaction mixture overnight (12–16 hours) at room temperature under a nitrogen atmosphere[1].

    • Validation Check: Before proceeding, analyze an aliquot via LC-MS. The starting material mass (m/z 172 [M+H]⁺) must be fully converted to the acyl imidazole intermediate.

Phase 2: Amidation
  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath[1].

    • Causality: Cooling is essential to control the exothermic nature of the amidation and to prevent the volatilization of the incoming methylamine, ensuring the stoichiometric ratio remains intact.

  • Amine Addition: Dropwise, add the solution of methylamine in THF (2.0 M, 12.0 mL, 24.0 mmol) over 15 minutes[1].

  • Reaction: Remove the ice bath and allow the mixture to stir for 1 hour at room temperature[1].

    • Validation Check: LC-MS should indicate the complete disappearance of the intermediate and the appearance of the target product mass (m/z 185 [M+H]⁺).

Phase 3: Isolation and Workup
  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl).

    • Causality: This step neutralizes excess methylamine and protonates the displaced imidazole, driving it into the aqueous phase.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the THF layer[1]. Extract the remaining aqueous layer with an additional 20 mL of Ethyl Acetate (EtOAc) to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (15 mL) to remove any residual trace imidazole, followed by brine (15 mL) to remove excess water.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford pure N,1-dimethyl-4-nitropyrazole-3-carboxamide as a solid[1].

Analytical Validation & Quality Control

To ensure the integrity of the synthesized product before downstream applications (such as nitro-group reduction to the corresponding amine), the following QC parameters should be met:

  • LC-MS: Target mass [M+H]⁺ = 185.1 m/z. Ensure no peak is present at 172.1 m/z (unreacted acid).

  • ¹H NMR (CDCl₃ or DMSO-d₆): Confirm the presence of two distinct methyl singlets (one for the pyrazole N-methyl, one for the amide N-methyl) and the characteristic downfield pyrazole C5-proton singlet.

References

  • AstraZeneca AB. (2009). Pyridine derivatives as focal adhesion kinase (FAK) inhibitors (European Patent EP 2 303 861 B1). European Patent Office.

Sources

N,1-dimethyl-4-nitropyrazole-3-carboxamide optimal reaction conditions and solvents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Reaction Conditions and Solvent Selection for the Synthesis of N,1-Dimethyl-4-nitropyrazole-3-carboxamide

Executive Summary

This application note details the optimized synthetic protocols, mechanistic rationale, and solvent selection for the preparation of N,1-dimethyl-4-nitropyrazole-3-carboxamide. As a critical intermediate in the synthesis of complex heteroaryl compounds—specifically Focal Adhesion Kinase (FAK) inhibitors—achieving high-purity yields of this pyrazole building block is essential for downstream drug development[1]. This guide provides a self-validating experimental workflow designed for reproducibility and scalability.

Scientific Context & Target Application

N,1-dimethyl-4-nitropyrazole-3-carboxamide serves as a direct precursor to 4-amino-N,1-dimethylpyrazole-3-carboxamide, a core pharmacophore used in the synthesis of novel pyridine derivatives targeting FAK[2]. FAK is a non-receptor tyrosine kinase that plays a foundational role in the integrin signaling cascade. Its overexpression is heavily associated with malignant tumor cell proliferation, adhesion, and metastasis[2]. By inhibiting FAK autophosphorylation at Tyr397, downstream signaling through the Src complex is disrupted, making this pathway a prime target for anti-angiogenic and oncological therapies[2].

FAKPathway cluster_downstream Downstream Effectors Stimulus Integrin Clustering & Angiogenic Factors FAK Focal Adhesion Kinase (FAK) Autophosphorylation (Tyr397) Stimulus->FAK Activates Src Src Complex (SH2 Domain) FAK->Src Recruits p130Cas p130Cas Src->p130Cas Grb2 Grb2 Src->Grb2 PI3K PI3K Src->PI3K Outcome Cell Proliferation, Migration & Survival p130Cas->Outcome Grb2->Outcome PI3K->Outcome

Figure 1: FAK Integrin Signaling Pathway and Downstream Effectors.

Reaction Design & Mechanistic Rationale

The synthesis relies on the nucleophilic acyl substitution of 1-methyl-4-nitropyrazole-3-carboxylic acid with methylamine. The success of this reaction hinges on two critical parameters: the choice of coupling agent and the solvent environment.

Why 1,1'-Carbonyldiimidazole (CDI)? The C4-nitro group renders the pyrazole ring highly electron-deficient. Utilizing harsh chlorinating agents (e.g., SOCl2) can lead to unstable acid chloride intermediates or unwanted side reactions. CDI provides a mild, acid-free activation pathway, forming a highly reactive acylimidazole intermediate[1]. Crucially, the activation step releases equimolar amounts of gaseous carbon dioxide (CO2). This irreversible gas evolution drives the reaction forward thermodynamically and provides a visual, self-validating cue for the chemist: once effervescence ceases, activation is complete[1].

Why Anhydrous Tetrahydrofuran (THF)? THF is the optimal solvent for this specific amidation for several reasons[1]:

  • Solvation Power: As a polar aprotic solvent, THF effectively solubilizes both the solid carboxylic acid and the CDI reagent without quenching the highly moisture-sensitive acylimidazole intermediate.

  • Thermal Flexibility: THF possesses a remarkably low freezing point (-108.4 °C). This allows the reaction mixture to be safely cooled to 0 °C prior to the addition of methylamine, controlling the highly exothermic aminolysis step.

  • Homogeneity: THF is fully miscible with the 2M methylamine solution, ensuring a homogeneous reaction environment that prevents localized concentration gradients and minimizes byproduct formation[1].

Experimental Protocols

Protocol A: CDI-Mediated Amidation Workflow

Self-Validation Checkpoint: The reaction is designed to visually confirm its own progress via gas evolution, ensuring the intermediate is fully formed before the nucleophile is introduced.

  • Activation: Suspend 1-methyl-4-nitropyrazole-3-carboxylic acid (2.0 g, ~11.7 mmol) in anhydrous THF (30 mL) under an inert nitrogen atmosphere[1].

  • CDI Addition: Charge the reaction vessel with 1,1'-carbonyldiimidazole (1.9 g, ~11.7 mmol) portion-wise over a period of 1 hour at room temperature. Stir the reaction overnight[1].

    • Diagnostic: Monitor for CO2 effervescence. The cessation of bubbling confirms complete conversion to the acylimidazole intermediate.

  • Thermal Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath to prepare for the exothermic amine quench.

  • Amidation: Dropwise add a solution of methylamine in THF (12 mL of a 2M solution, ~24.0 mmol). Stir the reaction continuously for 1 hour at 0 °C[1].

  • Workup & Isolation: Separate the THF layer (if any biphasic separation occurs due to imidazole byproduct precipitation) and concentrate the organic layer in vacuo to isolate the crude N,1-dimethyl-4-nitropyrazole-3-carboxamide[1].

SyntheticWorkflow Acid 1-Methyl-4-nitropyrazole- 3-carboxylic acid Activation Activation Step (RT, Overnight) Acid->Activation CDI CDI (1.0 eq) in Anhydrous THF CDI->Activation AcylImidazole Acylimidazole Intermediate + CO2 (gas) + Imidazole Activation->AcylImidazole CO2 evolution Amidation Amidation Step (0°C, 1 Hour) AcylImidazole->Amidation Amine Methylamine (2M in THF) (2.0 eq) Amine->Amidation Product N,1-Dimethyl-4-nitropyrazole- 3-carboxamide Amidation->Product High Yield

Figure 2: CDI-Mediated Amidation Workflow for N,1-Dimethyl-4-nitropyrazole-3-carboxamide.

Protocol B: Downstream Validation (Catalytic Reduction)

To validate the structural integrity of the synthesized amide, a catalytic hydrogenation is performed to yield the active amino-pyrazole building block used in FAK inhibitor synthesis[2].

  • Dissolution: Dissolve the synthesized N,1-dimethyl-4-nitropyrazole-3-carboxamide (1.23 g) in methanol (30 mL)[2].

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.3 g, 50% wet) to the solution[2].

  • Hydrogenation: Purge the vessel and stir the mixture under a hydrogen atmosphere overnight at room temperature[2].

  • Isolation: Filter the catalyst through a pad of Celite (do not let the filter cake run dry to prevent ignition). Remove the methanolic solvent in vacuo to yield 4-amino-N,1-dimethylpyrazole-3-carboxamide (approx. 1.1 g)[2].

Quantitative Data & Optimization Parameters

Table 1: Stoichiometry and Conditions for Amidation (Protocol A)

Reagent / Parameter Function Quantity Equivalents Conditions
1-Methyl-4-nitropyrazole-3-carboxylic acid Substrate 2.0 g 1.0 eq RT, Anhydrous
1,1'-Carbonyldiimidazole (CDI) Activating Agent 1.9 g 1.0 eq Added over 1 hr
Tetrahydrofuran (THF) Solvent 30 mL N/A Aprotic, solubilizing

| Methylamine (2M in THF) | Nucleophile | 12 mL | ~2.0 eq | 0 °C, 1 hr |

Expert Insight: The use of exactly 1.0 equivalent of CDI prevents the formation of unwanted side products, while the 2.0 equivalents of methylamine ensure complete nucleophilic attack on the acylimidazole intermediate and neutralize any acidic micro-environments[1].

Table 2: Stoichiometry and Conditions for Downstream Reduction (Protocol B)

Reagent / Parameter Function Quantity Equivalents Conditions
N,1-Dimethyl-4-nitropyrazole-3-carboxamide Substrate 1.23 g 1.0 eq RT
Methanol (MeOH) Solvent 30 mL N/A Protic solvent

| 10% Pd/C (50% wet) | Catalyst | 0.3 g | 24% w/w | H2 atmosphere, Overnight |

References

  • EP 2 303 861 B1 - Pyridine Derivatives (FAK Inhibitors - Biological Context & Reduction Protocol)
  • EP 2 303 861 B1 - Pyridine Derivatives (FAK Inhibitors - Amidation Synthesis Protocol)

Sources

Application Note: A Robust and Scalable Synthesis of N,1-dimethyl-4-nitropyrazole-3-carboxamide via CDI-Mediated Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the synthesis of N,1-dimethyl-4-nitropyrazole-3-carboxamide. The methodology leverages the efficiency and mild activation conditions of 1,1'-Carbonyldiimidazole (CDI) for amide bond formation. We detail the reaction mechanism, provide a step-by-step experimental procedure, outline key process parameters, and offer troubleshooting insights. This guide is designed for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries seeking a reliable method for coupling carboxylic acids with primary amines, particularly for the synthesis of functionalized heterocyclic compounds.

Introduction: The Strategic Advantage of CDI Coupling

N,1-dimethyl-4-nitropyrazole-3-carboxamide is a functionalized heterocyclic compound with potential applications as a key building block in medicinal chemistry and drug discovery programs. The synthesis of such carboxamides is a cornerstone of organic synthesis. While numerous methods exist for amide bond formation, many rely on harsh reagents (e.g., thionyl chloride to form acid chlorides) or complex coupling agent systems that can be difficult to scale up and may generate problematic byproducts.[1][]

The 1,1'-Carbonyldiimidazole (CDI) coupling method offers a superior alternative. CDI is a solid, non-hygroscopic reagent that is significantly safer and easier to handle than phosgene or thionyl chloride.[3][4] It facilitates amide bond formation under exceptionally mild, often ambient, conditions.[1] The reaction proceeds cleanly, with the only byproducts being carbon dioxide and imidazole, which are relatively benign and easily removed during work-up.[5][6] These features make CDI an ideal choice for both laboratory-scale synthesis and industrial process development.[7]

The Mechanism of CDI-Mediated Amide Coupling

The efficacy of CDI in promoting amide bond formation lies in a two-step, one-pot process. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Activation of the Carboxylic Acid: The process begins with the reaction between the carboxylic acid (1-methyl-4-nitropyrazole-3-carboxylic acid) and CDI. The carboxylic acid protonates one of the imidazole rings of CDI, which then departs as the imidazole leaving group is attacked by the carboxylate. This initially forms a mixed anhydride intermediate which is unstable. It subsequently rearranges to form a highly reactive N-acylimidazole intermediate, releasing carbon dioxide and a molecule of imidazole in the process.[6][8] This N-acylimidazole is the key activated species.

  • Nucleophilic Acyl Substitution: The second step involves the nucleophilic attack of the amine (methylamine) on the electrophilic carbonyl carbon of the N-acylimidazole intermediate. This forms a tetrahedral intermediate which then collapses, yielding the desired amide product (N,1-dimethyl-4-nitropyrazole-3-carboxamide) and regenerating a molecule of imidazole.[1][6] The liberated imidazole can act as a mild base in the reaction mixture.[3]

CDI_Mechanism cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amide Formation RCOOH R-COOH (Carboxylic Acid) Acylimidazole R-CO-Im (N-Acylimidazole Intermediate) RCOOH->Acylimidazole + CDI CDI CDI (1,1'-Carbonyldiimidazole) CO2 CO₂ Acylimidazole->CO2 - Imidazole1 Imidazole Acylimidazole->Imidazole1 - Acylimidazole_ref R-CO-Im Amine R'-NH₂ (Methylamine) Amide R-CO-NHR' (Final Amide Product) Imidazole2 Imidazole Amide->Imidazole2 - Acylimidazole_ref->Amide + R'-NH₂

Caption: Mechanism of CDI-mediated amide bond formation.

Synthesis of Starting Material: 1-methyl-4-nitropyrazole-3-carboxylic acid

This protocol assumes the availability of the starting material, 1-methyl-4-nitropyrazole-3-carboxylic acid. This precursor can be synthesized from commercially available 4-nitro-1H-pyrazole-3-carboxylic acid.[9] A common method involves esterification of the carboxylic acid to prevent side reactions, followed by N-methylation of the pyrazole ring, and subsequent hydrolysis of the ester to liberate the desired carboxylic acid.

For example, 4-nitro-1H-pyrazole-3-carboxylic acid can be converted to its methyl ester using thionyl chloride in methanol.[10] The resulting methyl 4-nitro-1H-pyrazole-3-carboxylate can then be N-methylated using a standard methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile). The final step is the saponification of the methyl ester using a base like lithium hydroxide or sodium hydroxide to yield 1-methyl-4-nitropyrazole-3-carboxylic acid.

Detailed Experimental Protocol

This protocol details the synthesis of N,1-dimethyl-4-nitropyrazole-3-carboxamide on a 5 mmol scale.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mg)MmolEquivalents
1-methyl-4-nitropyrazole-3-carboxylic acid54332-62-0171.118565.01.0
1,1'-Carbonyldiimidazole (CDI)530-62-1162.158925.51.1
Methylamine (2.0 M solution in THF)74-89-531.062.75 mL5.51.1
Anhydrous Tetrahydrofuran (THF)109-99-9-~30 mL--
Ethyl Acetate (EtOAc)141-78-6-As needed--
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8-As needed--
Brine--As needed--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-As needed--
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Rubber septa

  • Syringes and needles

  • Glass funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware for work-up

Step-by-Step Procedure

Caption: Step-by-step experimental workflow for the synthesis.

  • Flask Preparation: Dry a 100 mL two-neck round-bottom flask in an oven and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon). Equip the flask with a magnetic stir bar.

  • Reagent Addition & Activation: To the flask, add 1-methyl-4-nitropyrazole-3-carboxylic acid (856 mg, 5.0 mmol). Add 20 mL of anhydrous THF via syringe. Stir the solution until the acid fully dissolves. To this stirring solution, add 1,1'-Carbonyldiimidazole (CDI) (892 mg, 5.5 mmol, 1.1 eq) portion-wise over 5 minutes at room temperature.

    • Causality Insight: A slight excess (1.1 eq) of CDI is used to ensure complete activation of the carboxylic acid.[11] The reaction is performed under an inert atmosphere in anhydrous solvent because CDI and the N-acylimidazole intermediate are moisture-sensitive and can be hydrolyzed by water, which would reduce the yield.[3][4]

  • Activation Period: Stir the reaction mixture at room temperature for 60-90 minutes. The completion of the activation step can be observed by the cessation of CO₂ evolution.

  • Amine Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the methylamine solution (2.0 M in THF, 2.75 mL, 5.5 mmol, 1.1 eq) dropwise via syringe over 10-15 minutes.

    • Causality Insight: The reaction is cooled to 0 °C before adding the amine to control the exothermicity of the reaction and to minimize potential side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acylimidazole is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove unreacted starting acid and imidazole byproducts, followed by brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude N,1-dimethyl-4-nitropyrazole-3-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

Troubleshooting and Process Insights

  • Low Yield:

    • Cause: Incomplete activation or hydrolysis of intermediates.

    • Solution: Ensure all glassware is rigorously dried. Use high-purity, anhydrous solvents and reagents. Confirm the quality of the CDI, as it can degrade upon prolonged exposure to atmospheric moisture.

  • Reaction Stalls:

    • Cause: For less reactive amines or sterically hindered carboxylic acids, the reaction rate can be slow.[7]

    • Solution: The reaction time may be extended. Gentle heating (e.g., to 40-50 °C) after the amine addition can increase the reaction rate, but should be monitored carefully for byproduct formation.

  • Difficult Purification:

    • Cause: The byproduct, imidazole, is water-soluble but can sometimes be difficult to remove completely from the organic layer.

    • Solution: Thorough washing with water or dilute acid (e.g., 1M HCl) during the work-up can aid in removing residual imidazole. However, care must be taken if the product itself has acid-labile functional groups.

Safety Precautions

  • 1,1'-Carbonyldiimidazole (CDI): Corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Methylamine: Flammable and toxic gas/solution with a strong odor. All manipulations should be performed in a well-ventilated fume hood.

  • Solvents: Tetrahydrofuran (THF) and ethyl acetate are flammable. Keep away from ignition sources.

References

  • Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI). [Link]

  • Wikipedia. (n.d.). Carbonyldiimidazole. [Link]

  • Request PDF. (n.d.). Solvent free, N,N'-carbonyldiimidazole (CDI) mediated amidation. [Link]

  • YouTube. (2025). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. [Link]

  • Canadian Journal of Chemistry. (1988). A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. [Link]

  • Scribd. (n.d.). CDI-Mediated Amide Synthesis Mechanism. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for amidation reaction using CDI (35). [Link]

  • LookChem. (2012). Solvent free, N,N'-carbonyldiimidazole (CDI) mediated amidation. [Link]

  • ACS Publications. (2008). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Nitropyrazole Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals who are encountering catalyst deactivation during the catalytic hydrogenation of nitropyrazoles to aminopyrazoles.

Below, we dissect the mechanistic causality of palladium (Pd) poisoning, provide targeted Q&A troubleshooting, and outline field-proven, self-validating protocols to ensure robust conversion.

The Causality of Catalyst Deactivation

The reduction of a nitro group to an amine on a heterogeneous palladium surface is a complex, multi-step process proceeding via nitroso (–NO) and hydroxylamine (–NHOH) intermediates[1]. When reducing nitropyrazoles , researchers frequently encounter abrupt reaction stalling, incomplete conversion, or the formation of black precipitates. This is driven by two primary mechanisms:

  • N-Coordination Poisoning: Pyrazole rings contain an sp2 -hybridized, pyridine-like nitrogen with a highly accessible lone pair. This lone pair acts as a potent Lewis base, strongly coordinating to the empty d -orbitals of the Pd(0) active sites[2][3]. This coordination physically blocks the oxidative addition of H2​ gas, starving the catalytic cycle.

  • Intermediate Condensation: Because the pyrazole nitrogen slows the reaction rate, reactive intermediates (nitroso and hydroxylamine) accumulate in solution. These intermediates can spontaneously condense to form insoluble azoxy or azo dimers, which physically coat and permanently foul the carbon support and metal surface[1].

Troubleshooting FAQs

Q: My reaction stalls at 50% conversion, and the hydrogen balloon stops deflating. What is happening? A: You are experiencing "pore-mouth" poisoning[2]. The newly formed aminopyrazole product is a stronger Lewis base than the starting nitropyrazole. As the product accumulates, it outcompetes the substrate and hydrogen gas for the Pd active sites. Solution: You must introduce an acidic modifier to alter the electronic state of the product (see next question).

Q: How exactly does adding an acid prevent palladium poisoning? A: Adding a Brønsted acid (such as Glacial Acetic Acid or Trifluoroacetic Acid) protonates the sp2 -hybridized nitrogen of the pyrazole ring, as well as the primary amine of the newly formed product. A protonated nitrogen lacks a free lone pair, completely eliminating its ability to act as a ligand[3]. This prevents coordination-based poisoning, leaving the Pd surface free to activate H2​ .

Q: I am using 1,4-dioxane as my solvent, but I see a black precipitate forming. Should I change the solvent? A: Yes. The black precipitate is "palladium black"—the irreversible aggregation of Pd nanoparticles due to catalyst deactivation and ligand stripping. Non-polar or aprotic solvents like 1,4-dioxane do not support the rapid proton-coupled electron transfer (PCET) required for nitro reduction. Switch to a highly protic solvent like Methanol (MeOH) or Ethanol (EtOH)[4]. Protic solvents stabilize the polar transition states of the hydroxylamine intermediate and act as proton donors, accelerating the reduction before intermediates can poison the catalyst.

Q: My starting material is a halonitropyrazole (e.g., 3-bromo-4-nitropyrazole). How do I reduce the nitro group without causing protodehalogenation? A: Unmodified Pd/C is highly active for the oxidative addition of carbon-halogen bonds. To achieve chemoselectivity, you must suppress the hydrogenolysis pathway. Switch from Pd/C to a Vanadium-doped Platinum on Carbon (Pt/C) catalyst, or use a "poisoned" palladium catalyst (like sulfided Pd/C), which selectively reduces nitro groups while leaving C–Br or C–Cl bonds intact[2].

Mechanistic & Workflow Visualizations

Mechanism Substrate Nitropyrazole Substrate Pd_Cat Pd/C Catalyst Active Sites Substrate->Pd_Cat Normal Adsorption Poisoned N-Coordinated Pd Complex (Catalyst Deactivated) Substrate->Poisoned Pyridine-like N lone pair binds to Pd(0) Acid Acidic Additive (e.g., AcOH) Substrate->Acid Optimization Reduction Catalytic Hydrogenation (H2 Oxidative Addition) Pd_Cat->Reduction H2 + Substrate Poisoned->Pd_Cat Blocks H2 Activation Protonated Protonated Pyrazolium (Lone Pair Blocked) Acid->Protonated Proton Transfer Protonated->Pd_Cat Prevents N-coordination, frees active sites Product Aminopyrazole Salt (Target Product) Reduction->Product Full Conversion

Mechanistic pathway of Pd poisoning by N-heterocycles and mitigation via acid-mediated protonation.

Troubleshooting Issue Reaction Stalls / Low Yield CheckSolvent 1. Evaluate Solvent Issue->CheckSolvent FixSolvent Switch to Protic Solvent (MeOH / EtOH) CheckSolvent->FixSolvent If Aprotic (THF/Dioxane) CheckpH 2. Evaluate pH / Additives CheckSolvent->CheckpH If Protic FixSolvent->CheckpH FixpH Add Brønsted Acid (1-2 eq AcOH) CheckpH->FixpH If Neutral/Basic CheckCat 3. Evaluate Catalyst State CheckpH->CheckCat If Acidic FixpH->CheckCat FixCat Increase Loading to 10% w/w or use Pd(OH)2/C CheckCat->FixCat If Pd Black Forms Success Complete Nitro Reduction CheckCat->Success If Active FixCat->Success

Step-by-step troubleshooting workflow for resolving stalled palladium-catalyzed nitro reductions.

Quantitative Condition Optimization

The table below summarizes the causality and outcomes of various reaction environments when reducing 4-nitropyrazole derivatives[4][5].

Solvent SystemAdditiveCatalystConversion / YieldMechanistic Rationale
1,4-DioxaneNone5% Pd/C< 10% (Stalled)Aprotic solvent fails to stabilize PCET; severe N-coordination blocks Pd.
MethanolNone10% Pd/C45% (Sluggish)Protic solvent helps, but product amine poisons active sites over time.
Methanol 2.0 eq AcOH 10% Pd/C > 95% (Complete) Acid protonates pyrazole/amine, preventing coordination; fast kinetics.
Ethanol1.0 eq HCl10% Pd/C92% (Complete)Strong acid highly effective, but risks reactor corrosion and side reactions at scale.
Methanol2.0 eq AcOH5% Pt/C (V-doped)> 90% (Chemoselective)Optimal for halonitropyrazoles to prevent protodehalogenation side reactions.

Self-Validating Experimental Protocol: Acid-Mediated Hydrogenation

This protocol is designed as a self-validating system. Built-in checkpoints ensure that catalyst poisoning is identified immediately, preventing the loss of valuable intermediates.

Materials:

  • Nitropyrazole substrate (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (0.1 equiv Pd)

  • Glacial Acetic Acid (AcOH) (2.0 equiv)

  • Anhydrous Methanol (MeOH) (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Catalyst Wetting: To an oven-dried, argon-purged Schlenk flask, add the 10% Pd/C. Crucial Safety Step: Immediately wet the catalyst with 2-3 mL of MeOH under argon. Dry Pd/C in the presence of methanol vapors and oxygen will ignite.

  • Substrate Addition: Dissolve the nitropyrazole substrate in the remaining MeOH and transfer it to the reaction flask.

  • Acidification: Add 2.0 equivalents of glacial acetic acid. Causality Note: This pre-protonates the substrate, ensuring the catalyst is protected from N-coordination from the very first second of the reaction.

  • Atmosphere Exchange: Seal the flask. Evacuate the flask under vacuum for 30 seconds, then backfill with Hydrogen ( H2​ ) gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen[4].

  • Reaction Monitoring (Self-Validation Checkpoint 1): Stir vigorously (≥ 800 rpm) at room temperature. Validation: The hydrogen balloon should show noticeable deflation within the first 30–45 minutes. If the balloon remains completely rigid after 1 hour, the catalyst has been poisoned by upstream impurities (e.g., sulfur or halides). Do not wait overnight; abort, filter the mixture, repurify the starting material, and restart.

  • Completion (Self-Validation Checkpoint 2): After 4-6 hours, monitor the reaction by LC-MS or TLC. Validation: Look specifically for the hydroxylamine intermediate ( M+16 relative to the amine). If hydroxylamine is present, the reaction is incomplete. Add an additional 0.05 equiv of Pd/C and stir for 2 more hours.

  • Workup: Once complete, purge the flask with Argon. Filter the reaction mixture through a tight pad of Celite to remove the palladium. Critical: Do not let the Celite pad run dry while pulling air through it, as the highly active, hydrogen-saturated Pd/C can ignite.

  • Isolation: Concentrate the filtrate under reduced pressure. The product will be isolated as the aminopyrazole acetate salt, which can be free-based using saturated aqueous NaHCO3​ if required for the next synthetic step.

References

  • Catalyst poisoning - Wikipedia Source: Wikipedia URL:[Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: National Institutes of Health (PMC) / Nature URL:[Link]

  • Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium Source: ResearchGate URL:[Link]

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: National Institutes of Health (PMC) / Chemical Reviews URL:[Link]

Sources

purification of N,1-dimethyl-4-nitropyrazole-3-carboxamide by silica gel column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Technical Support Center: Purification of N,1-dimethyl-4-nitropyrazole-3-carboxamide

Scientific Overview

The purification of N,1-dimethyl-4-nitropyrazole-3-carboxamide presents a distinct set of challenges in silica gel column chromatography. The molecule's structure, featuring a polar carboxamide group, a highly polar nitro group, and the pyrazole ring system, results in significant polarity. This necessitates the use of polar mobile phases for elution, which can, in turn, reduce the selectivity between the target compound and polar impurities.

Furthermore, nitrated pyrazole derivatives can exhibit sensitivity to the acidic nature of standard silica gel, potentially leading to on-column degradation, irreversible adsorption, or isomerization, which can compromise both yield and purity.[1] This guide provides a comprehensive framework for navigating these challenges, offering troubleshooting solutions and best practices tailored to this specific purification.

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of N,1-dimethyl-4-nitropyrazole-3-carboxamide.

Q1: My compound is stuck at the baseline of the column and will not elute, even with a high concentration of ethyl acetate in hexane.

A1: This is a classic sign that the mobile phase is not polar enough to displace your highly polar compound from the active sites of the silica gel. The combined polarity of the nitro and carboxamide groups leads to very strong adsorption.

  • Causality: Silica gel is a highly polar stationary phase. Polar compounds like N,1-dimethyl-4-nitropyrazole-3-carboxamide will adsorb to it very strongly through hydrogen bonding and dipole-dipole interactions. A solvent system like ethyl acetate/hexane may not have sufficient eluotropic strength to break these interactions effectively.

  • Solution: You need to introduce a more polar "strong" solvent into your mobile phase.

    • Switch to a More Polar Solvent System: Transition to a system like dichloromethane (DCM)/methanol (MeOH). Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. A chloroform/methanol system has also been used effectively for purifying polar pyrazole-carboxamides.[2]

    • Perform a Gradient Elution: Do not run the entire column with a single solvent mixture. Start with a less polar mixture (e.g., 100% DCM) to wash off non-polar impurities, then gradually increase the percentage of methanol (e.g., from 0% to 5% MeOH over several column volumes). This will elute your compound without excessive band broadening.[3]

Q2: I have a very low yield after purification. My starting material seems to have disappeared.

A2: A significant loss of material on a silica gel column can be attributed to several factors, primarily irreversible adsorption or on-column decomposition.[4]

  • Causality & Diagnosis:

    • Decomposition: Nitropyrazoles can be unstable, and the acidic surface of silica gel can catalyze degradation. To test for this, perform a "2D TLC." Spot your crude material on a TLC plate, run it in your chosen solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica.[4]

    • Irreversible Adsorption: The compound may be so polar that it binds permanently to the silica gel and will not elute even with a very polar mobile phase.

  • Solutions:

    • Deactivate the Silica Gel: If decomposition is confirmed, consider deactivating the silica gel to reduce its acidity. This can be done by pre-treating the silica with a small amount of a base, like triethylamine (typically 0.5-1% v/v), added to the eluent.

    • Switch the Stationary Phase: If the problem persists, silica gel may not be the appropriate stationary phase. Consider using a more inert alternative like alumina (neutral or basic) or Florisil.[4]

    • Check for Dilution: Your compound may have eluted, but the fractions are too dilute to detect by TLC. Try combining and concentrating the fractions you expect to contain your product before running a final TLC.[4]

Q3: My TLC analysis of the crude product showed two well-separated spots, but after the column, all my fractions contain a mixture of both.

A3: This frustrating outcome usually points to an issue with the column setup, sample loading, or on-column interconversion.

  • Causality:

    • Column Overloading: If you load too much crude material relative to the amount of silica gel, the stationary phase becomes saturated. This prevents proper separation, causing the components to elute together. A general rule is to use a silica-to-sample weight ratio of at least 30:1 for simple separations and up to 100:1 or more for difficult ones.[3]

    • Poor Sample Loading: If the initial band of your compound at the top of the column is too wide, separation will be compromised. This happens if you dissolve the sample in too much solvent or use a solvent that is too polar for the initial loading step.[5]

    • On-Column Reaction: It's possible that one of the components is converting to the other on the silica gel, creating a continuous stream of mixed fractions.[4]

  • Solutions:

    • Use Dry Loading: Instead of dissolving your sample and pipetting it onto the column ("wet loading"), use the dry loading technique. Dissolve your crude product in a suitable solvent (like DCM or acetone), add a small amount of silica gel (2-3 times the weight of your product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This creates a very narrow and uniform starting band.[3][6]

    • Reduce the Load: Decrease the amount of crude material you are purifying on that specific column size.

    • Verify Stability: Use the 2D TLC method described in Q2 to check for on-column reactions.

Frequently Asked Questions (FAQs)

Q: How do I select the optimal solvent system for my column?

A: The ideal solvent system is determined by running preliminary Thin-Layer Chromatography (TLC) plates. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[3] An Rf in this range generally ensures that the compound will elute from the column in a reasonable time and with good separation from impurities.

  • Step 1: Start with a moderately polar system, such as 50% Ethyl Acetate (EtOAc) in Hexane.

  • Step 2: If the Rf is too low (spot stays at the bottom), increase the polarity by adding more EtOAc or switching to a DCM/MeOH system.

  • Step 3: If the Rf is too high (spot runs to the top), decrease the polarity.

  • Step 4: Once you find a good system, this will be the primary eluent for your column. It's often beneficial to start the column with a slightly less polar mixture than the one that gives the target Rf, and then increase the polarity as the column runs (gradient elution).

Q: What is the correct way to pack a silica gel column?

A: The key to a good separation is a well-packed, homogenous column free of air bubbles or channels. The "slurry packing" method is most reliable.[5]

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand.

  • In a separate beaker, mix your required amount of silica gel with your initial, least polar eluent to form a thin, pourable slurry.

  • Pour the slurry into the column. Use a funnel to avoid coating the sides.

  • Gently tap the side of the column as the silica settles to dislodge any air bubbles.[3]

  • Open the stopcock to drain some solvent, which helps compact the bed. Add more eluent as needed to ensure the silica bed never runs dry.

  • Once the bed is stable and compact, add another 1 cm layer of sand on top to protect the silica surface during sample and eluent addition.

Q: How much crude material can I purify on my column?

A: The capacity of your column depends on the difficulty of the separation. The ratio of the weight of silica gel to the weight of the crude material is the critical parameter.[3]

  • Easy Separations (ΔRf > 0.2): A ratio of 30:1 to 50:1 is usually sufficient.

  • Difficult Separations (ΔRf < 0.1): A ratio of 100:1 to 200:1 or even higher may be necessary.

For N,1-dimethyl-4-nitropyrazole-3-carboxamide, which is likely to have polar impurities, starting with a 50:1 ratio is a prudent choice.

Data Summary Table

ParameterRecommended SpecificationRationale & Justification
Stationary Phase Silica Gel, 60-120 meshStandard particle size for good resolution and flow rate in gravity chromatography.[7] Consider deactivation with triethylamine if degradation is observed.
Column Size 50:1 to 100:1 (Silica:Crude)Ensures sufficient resolving power for a polar compound with potentially similar impurities.[3]
Initial Solvent System 10-30% Ethyl Acetate / HexaneGood for eluting non-polar byproducts from the synthesis.
Primary Eluent System Dichloromethane / MethanolA more polar system required to elute the target compound. Start with 1% MeOH and increase concentration as needed.
TLC Target Rf 0.2 - 0.4Provides the best balance between retention time and separation from impurities.[3]
Sample Loading Dry LoadingRecommended for ensuring a narrow starting band, which is critical for good resolution, especially with polar compounds.[3][6]

Recommended Experimental Protocol

This protocol outlines the complete workflow for the purification of N,1-dimethyl-4-nitropyrazole-3-carboxamide.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a solvent like acetone or DCM.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., 50% EtOAc/Hex, 100% EtOAc, 2% MeOH/DCM, 5% MeOH/DCM) to find the system that gives the target compound an Rf of ~0.3.

  • Column Preparation:

    • Select a glass column of appropriate size for your quantity of material.

    • Pack the column with silica gel (60-120 mesh) using the slurry method described in the FAQ, using your initial, least polar eluent (e.g., 10% EtOAc/Hex).

    • Ensure the final packed bed is level and topped with a layer of sand. Do not let the column run dry.

  • Sample Preparation (Dry Loading):

    • Weigh your crude product into a round-bottom flask.

    • Dissolve it in a minimal amount of a volatile solvent (e.g., DCM).

    • Add silica gel (approximately 2-3 times the weight of your crude product) to the flask.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Column Loading and Elution:

    • Carefully drain the solvent in the column down to the level of the top sand layer.

    • Add the silica-adsorbed sample to the top of the column, creating a uniform layer.

    • Gently add another thin layer of sand on top of the sample layer.

    • Carefully fill the column with the initial, non-polar eluent.

    • Open the stopcock and begin collecting fractions. Start eluting with the non-polar solvent system to remove fast-running impurities.

    • Gradually increase the solvent polarity (e.g., switch to your target DCM/MeOH system) to begin moving your product down the column.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing under UV light.

    • Combine the fractions that contain your pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified N,1-dimethyl-4-nitropyrazole-3-carboxamide.

Workflow Visualization

Purification_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Separation cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product TLC TLC Analysis (Find Rf ≈ 0.3) Crude->TLC Pack Pack Silica Column (Slurry Method) DryLoad Dry Load Sample on Silica Load Load Sample onto Column DryLoad->Load Proceed to Separation Elute_NonPolar Elute Non-Polar Impurities Load->Elute_NonPolar Elute_Polar Gradient Elution (Increase Polarity) Elute_NonPolar->Elute_Polar Collect Collect Fractions Elute_Polar->Collect Analyze Analyze Fractions by TLC Collect->Analyze Proceed to Analysis Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for silica gel column purification.

References

  • Jaisankar, K. R., Kumaran, K., & Raja Mohamed Kamil, S. (2013). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. International Journal of ChemTech Research, 5(1), 80-84. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Department of Chemistry. Available at: [Link]

  • Gao, H., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946–5950. Available at: [Link]

  • Zhang, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available at: [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Available at: [Link]

  • Haas, M., et al. (2018). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen, 7(9), 725-731. Available at: [Link]

  • Rajaram, P. S., Chakkanalil, K., & Baxter, R. D. (2022). Nitrosation of Diphenylamine with 3,3-Dimethyl-2-Nitroso-2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1). Organic Syntheses, 99, 478-493. Available at: [Link]

  • Gouda, M. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(22), 7728-7736. Available at: [Link]

  • Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 940-945. Available at: [Link]

  • ResearchGate. (n.d.). Nitropyrazoles. Available at: [Link]

  • Tanimoto, H., et al. (2018). Solid-Phase Aromatic Nitration with Mg(NO3)2 on Silica Gel. Scientific Research Publishing. Available at: [Link]

  • Orosun, M. M., et al. (2016). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Chemistry and Ecology, 32(8), 754-765. Available at: [Link]

  • Rita Corporation. (n.d.). Silica Gel Column Chromatography Manufacturer, Supplier from Mumbai. Available at: [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Available at: [Link]

Sources

Technical Support Center: Optimizing Hydrogenation Conditions for N,1-dimethyl-4-nitropyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic hydrogenation of N,1-dimethyl-4-nitropyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure successful and efficient synthesis of the corresponding 4-amino derivative.

Introduction

The reduction of the nitro group in N,1-dimethyl-4-nitropyrazole-3-carboxamide is a critical transformation, yielding the versatile 4-amino-N,1-dimethylpyrazole-3-carboxamide intermediate, a key building block in the synthesis of various pharmaceutically active compounds. Catalytic hydrogenation is often the preferred method for this conversion due to its high efficiency, clean reaction profile, and scalability. However, achieving high chemoselectivity without compromising the integrity of the pyrazole ring or the carboxamide functionality can be challenging. This guide provides a comprehensive resource to navigate these challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when planning the hydrogenation of N,1-dimethyl-4-nitropyrazole-3-carboxamide.

Q1: What are the most suitable catalysts for the selective reduction of the nitro group in my compound?

A1: The choice of catalyst is paramount for a successful hydrogenation. The most commonly used catalysts for nitro group reduction are Palladium on carbon (Pd/C), Raney Nickel, and Platinum(IV) oxide (PtO₂).[1][2]

  • Palladium on Carbon (Pd/C): This is often the first choice for nitro reductions due to its high activity and efficiency under mild conditions.[1][3] However, it can sometimes lead to dehalogenation if other sensitive groups are present, which is not a concern for your specific molecule.

  • Raney Nickel: This is an excellent alternative to Pd/C. It is particularly useful when over-reduction or side reactions are a concern with palladium catalysts.[1][4] It is a cost-effective and highly active catalyst for nitro group reductions.[4]

  • Platinum-based catalysts (e.g., PtO₂): These are also very effective but can be more aggressive and may lead to the reduction of the pyrazole ring under harsh conditions.

For your specific substrate, starting with 5-10% Pd/C is a logical first step. If you observe any undesired side reactions, switching to Raney Nickel would be the next recommended approach.

Q2: What solvents are recommended for this hydrogenation?

A2: Protic solvents are generally preferred as they can facilitate the reaction rate.[5]

  • Methanol and Ethanol: These are excellent first choices due to their ability to dissolve the starting material and the product, and their compatibility with the common catalysts.

  • Ethyl Acetate (EtOAc): A good alternative, particularly if solubility is an issue in alcohols.

  • Acetic Acid: Can be used as a solvent or co-solvent to enhance the reaction rate, especially if you are trying to deprotect other groups simultaneously, although this is not the case here.[6]

It is crucial to use high-purity, dry solvents, as impurities can poison the catalyst.

Q3: What are the typical starting conditions for temperature and pressure?

A3: Catalytic hydrogenation of nitroarenes can often be achieved under mild conditions.

  • Temperature: Start at room temperature (20-25 °C). If the reaction is slow, a gentle increase to 40-60 °C can significantly improve the rate.

  • Pressure: For many nitro reductions, atmospheric pressure of hydrogen (using a balloon) is sufficient, especially on a lab scale.[3][5] If the reaction is sluggish, increasing the pressure to 50-100 psi in a Parr shaker or a similar hydrogenation apparatus is recommended.

Q4: How can I monitor the progress of the reaction?

A4: Monitoring the reaction is crucial to determine the endpoint and avoid over-reduction.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. The product, being an amine, will have a different Rf value than the starting nitro compound. A co-spot of the starting material and the reaction mixture will help in tracking the disappearance of the starting material.

  • Hydrogen Uptake: If you are using a pressurized system, monitoring the drop in hydrogen pressure can give a good indication of the reaction's progress.

  • LC-MS or GC-MS: For more precise monitoring, taking aliquots from the reaction mixture and analyzing them by LC-MS or GC-MS will provide information on the conversion and the formation of any side products.

Q5: Are there any concerns about the stability of the pyrazole ring during hydrogenation?

A5: The pyrazole ring is an aromatic heterocycle and is generally stable under standard hydrogenation conditions used for nitro group reduction. However, under harsh conditions (high pressure, high temperature, and a highly active catalyst like Rhodium or Ruthenium), reduction of the heterocyclic ring can occur.[7] It is therefore advisable to start with mild conditions and only increase the intensity if necessary.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the hydrogenation of N,1-dimethyl-4-nitropyrazole-3-carboxamide.

Problem Possible Cause(s) Recommended Solution(s)
Incomplete or Stalled Reaction 1. Inactive Catalyst: The catalyst may be old or have been improperly handled. 2. Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds, CO) can poison the catalyst. 3. Insufficient Hydrogen: A leak in the system or an inadequate supply of hydrogen. 4. Poor Mass Transfer: Inefficient stirring preventing proper contact between the substrate, catalyst, and hydrogen.1. Use a fresh batch of catalyst. Handle pyrophoric catalysts like Pd/C under an inert atmosphere.[5] 2. Purify the starting material. Use high-purity solvents and hydrogen. 3. Check the system for leaks. For atmospheric pressure setups, use a double-layered balloon.[5] 4. Increase the stirring speed to ensure the catalyst is well suspended.
Low Product Yield 1. Product Adsorption onto Catalyst: The amine product can sometimes strongly adsorb to the catalyst surface. 2. Incomplete Reaction: See above. 3. Mechanical Losses during Workup: Difficulty in separating the catalyst from the product.1. After filtration, wash the catalyst thoroughly with a polar solvent like methanol. In some cases, refluxing the catalyst in a solvent like DMF may be necessary to recover the product. 2. Optimize reaction conditions (temperature, pressure, catalyst loading). 3. Filter the reaction mixture through a pad of Celite to ensure complete removal of the catalyst. Wash the Celite pad extensively with the reaction solvent.
Formation of Side Products 1. Over-reduction: Reduction of the pyrazole ring or the carboxamide group. 2. Formation of Intermediates: Incomplete reduction can lead to the formation of hydroxylamine or azo compounds.[8]1. Use milder conditions (lower temperature and pressure). Switch to a more chemoselective catalyst like Raney Nickel.[1] 2. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If intermediates persist, increase the reaction time or catalyst loading.
Reaction is too Fast/Exothermic 1. Highly Active Catalyst/Conditions: The reaction can be highly exothermic, which can be a safety concern, especially on a larger scale.1. Add the catalyst in portions. 2. Cool the reaction mixture in an ice bath during the initial phase. 3. Reduce the catalyst loading.

Detailed Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
  • System Preparation: To a clean, dry hydrogenation flask, add a magnetic stir bar.

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add 10% Pd/C (5-10 mol% by weight).

  • Reactant and Solvent Addition: Add N,1-dimethyl-4-nitropyrazole-3-carboxamide (1 equivalent) followed by the chosen solvent (e.g., methanol, ethanol, or ethyl acetate) to achieve a concentration of approximately 0.1-0.5 M.

  • Hydrogenation Setup: Securely attach the flask to the hydrogenation apparatus. Purge the system by evacuating and refilling with hydrogen gas three times.

  • Reaction Execution: Pressurize the system to the desired hydrogen pressure (start with atmospheric pressure or 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using TLC or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.

Table of Recommended Starting Conditions for Catalyst Screening
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Pressure (psi)Notes
10% Pd/C5 - 10Methanol or Ethanol25 - 40Atmospheric - 50A good starting point for most nitro reductions.[1][3]
Raney Nickel10 - 20 (w/w)Ethanol25 - 5050 - 100Excellent for chemoselectivity and to avoid over-reduction.[1][4]
PtO₂1 - 5Ethanol or Acetic Acid2550A very active catalyst; use with caution to avoid ring reduction.
Fe/NH₄ClStoichiometricEthanol/WaterRefluxAtmosphericA classic, non-catalytic method that can be very selective.

Visualizing the Process

Workflow for Optimizing Hydrogenation Conditions

The following diagram illustrates a logical workflow for optimizing the hydrogenation of N,1-dimethyl-4-nitropyrazole-3-carboxamide.

a Optimization Workflow for Hydrogenation cluster_0 Initial Screening cluster_1 Monitoring & Analysis cluster_2 Decision & Troubleshooting cluster_3 Optimization Loop cluster_4 Finalization A Select Catalyst & Solvent (e.g., 10% Pd/C in MeOH) B Set Initial Conditions (RT, 1 atm H2) A->B C Run Small-Scale Reaction B->C D Monitor by TLC/LC-MS C->D E Analyze Results: - Conversion - Purity - Side Products D->E F Reaction Successful? E->F G Incomplete Reaction F->G No H Side Products Formed F->H Partially I No Reaction F->I No N Optimized Conditions Found F->N Yes J Increase Temp/Pressure G->J K Change Catalyst (e.g., Raney Ni) H->K L Change Solvent H->L M Check Reagent Purity I->M J->C K->C L->C M->C O Scale-Up Reaction N->O

Caption: A flowchart guiding the optimization of hydrogenation conditions.

Potential Reaction Pathways

This diagram illustrates the desired reaction pathway and potential side reactions that may occur during the hydrogenation.

b Reaction Pathways in Nitropyrazole Hydrogenation Start N,1-dimethyl-4-nitropyrazole-3-carboxamide Intermediate1 Nitroso Intermediate Start->Intermediate1 [H2], Catalyst SideProduct2 Ring-Reduced Product Start->SideProduct2 Harsh Conditions (High T, High P) Desired 4-amino-N,1-dimethyl-pyrazole-3-carboxamide Desired->SideProduct2 Over-reduction Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 [H2], Catalyst SideProduct1 Azo/Azoxy Dimer Intermediate1->SideProduct1 Condensation Intermediate2->Desired [H2], Catalyst Intermediate2->SideProduct1 Condensation

Caption: Desired and potential side reaction pathways.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213.
  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118.
  • Kayser, M. M., & Breau, L. (n.d.). Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. ResearchGate. Retrieved from [Link]

  • Gowda, S., & Gowda, D. C. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. Retrieved from [Link]

  • MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

  • Hassan, S. S. M., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Retrieved from [Link]

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. Retrieved from [Link]

  • RSC Publishing. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Retrieved from [Link]

  • Sorbera, L. A., et al. (2016). Synthesis of structurally diverse N-alkyl pyrazole carboxamide derivatives. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Catalytic hydrogenation process for preparing pyrazoles.
  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

Sources

preventing side reactions during pyrazole-3-carboxamide amidation processes

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole-3-carboxamide amidation processes. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges and preventing side reactions during your experiments. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive laboratory experience to ensure the integrity and success of your synthetic endeavors.

Introduction

Pyrazole-3-carboxamides are a critical scaffold in medicinal chemistry and drug discovery, forming the core of numerous pharmaceuticals.[1] The amide bond formation, or amidation, is a pivotal step in their synthesis. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield, purity, and the overall success of the synthesis. This guide will delve into the common pitfalls of pyrazole-3-carboxamide amidation and provide actionable solutions to mitigate them.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the amidation of pyrazole-3-carboxylic acids.

Q1: My reaction is sluggish or incomplete, resulting in low yields of the desired pyrazole-3-carboxamide. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a frequent issue stemming from several factors related to the activation of the carboxylic acid and the nucleophilicity of the amine.

Underlying Causes:

  • Insufficient Carboxylic Acid Activation: The carboxyl group of the pyrazole-3-carboxylic acid must be converted into a more reactive species to be susceptible to nucleophilic attack by the amine.[2] Inadequate activation is a primary reason for poor yields.

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow reaction rates.

  • Inappropriate Solvent Choice: The polarity and aprotic nature of the solvent are crucial for facilitating the reaction.

  • Presence of Water: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid species, reducing the amount available to react with the amine.[3][4]

Troubleshooting Steps & Protocols:

  • Optimize the Coupling Reagent:

    • Carbodiimides (EDC, DCC): These are common and cost-effective but can lead to epimerization with chiral substrates.[5][6] Always use them in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency.[7][8]

    • Uronium/Aminium Salts (HATU, HBTU, HCTU): These reagents are generally more efficient and lead to less racemization than carbodiimides.[7][9] They are particularly useful for coupling sterically hindered amines or less reactive carboxylic acids.[9]

    • Phosphonium Salts (PyBOP, PyAOP): These are also highly effective, especially for challenging couplings, including those involving N-methyl amino acids.[7]

  • Employ a Suitable Base:

    • A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine.[1] Typically, 2-3 equivalents of the base are used.[1]

  • Ensure Anhydrous Conditions:

    • Use anhydrous solvents (e.g., DMF, DCM, THF).[1][10] Solvents should be dried over appropriate drying agents before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Detailed Protocol: General Amidation using HATU

  • Dissolve the pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.[9]

  • Add HATU (1.1-1.5 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.[1][9]

  • Add the amine (1.1 eq) to the reaction mixture.[1]

  • Stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine to remove excess reagents and byproducts.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1]

Q2: I am observing a significant amount of an epimeric byproduct. How can I minimize racemization at the alpha-carbon of my amino acid-derived amine?

A2: Epimerization is a critical concern when coupling chiral amines, particularly amino acid derivatives, as it leads to diastereomeric impurities that are often difficult to separate.

Mechanism of Epimerization: Epimerization typically proceeds through the formation of an oxazolone intermediate. The activated carboxylic acid can cyclize to form an oxazolone, which has an acidic proton at the alpha-carbon. A base can abstract this proton, leading to a loss of stereochemical integrity.

Preventative Measures:

  • Choice of Coupling Reagent and Additives:

    • Uronium and phosphonium-based reagents like HATU and PyBOP are generally less prone to causing epimerization compared to carbodiimides.[7][11]

    • The addition of HOBt or, more effectively, HOAt, can significantly suppress racemization by minimizing the lifetime of the highly reactive activated species and providing a less reactive, more stable intermediate.[12]

  • Reaction Temperature:

    • Performing the coupling reaction at lower temperatures (e.g., 0 °C) can reduce the rate of epimerization.[6][12]

  • Base Selection:

    • Use a non-nucleophilic, sterically hindered base like DIPEA. The choice and amount of base can influence the rate of epimerization.[6]

  • Solvent Effects:

    • Polar aprotic solvents like DMF can sometimes increase the rate of epimerization. In some cases, less polar solvents like dichloromethane (DCM) may be preferable.[12]

Coupling Reagent CombinationRelative Epimerization RiskRecommended For
EDC/HOBtModerateGeneral purpose, cost-effective
HATU/DIPEALowChiral substrates, difficult couplings[7][9]
PyBOP/DIPEALowChiral substrates, N-methyl amines[7]
T3P/PyridineVery LowEpimerization-prone substrates[6]
Q3: My reaction mixture shows the presence of a byproduct with a mass corresponding to the hydrolysis of my activated ester. How can I prevent this?

A3: The hydrolysis of the activated ester is a common side reaction that competes with the desired amidation, leading to the regeneration of the starting carboxylic acid and reduced product yield.[3][4]

Causality: The activated carboxylic acid species (e.g., O-acylisourea from carbodiimide activation, or the active ester formed with HATU) is highly electrophilic and susceptible to nucleophilic attack by any available nucleophile.[2] If water is present in the reaction medium, it can act as a nucleophile, leading to hydrolysis.[3][4]

Mitigation Strategies:

  • Stringent Anhydrous Conditions: This is the most critical factor.

    • Use freshly distilled, anhydrous solvents. Commercial anhydrous solvents should be stored over molecular sieves.[10]

    • Dry all glassware thoroughly in an oven before use.

    • Run the reaction under a dry, inert atmosphere (nitrogen or argon).

  • Order of Reagent Addition:

    • Pre-activating the carboxylic acid with the coupling reagent and base for a short period (5-10 minutes) before adding the amine can sometimes improve yields by ensuring the amine is present to react with the activated species as soon as it is formed.[9]

  • Reaction Time:

    • The stability of active esters varies. Some hydrolyze rapidly, while others are more stable.[3][4] Monitoring the reaction progress and stopping it once the starting material is consumed can prevent prolonged exposure of the activated intermediate to potential hydrolysis.

Visualizing the Competing Reactions:

G cluster_activation Carboxylic Acid Activation cluster_pathways Reaction Pathways Pyrazole-COOH Pyrazole-COOH Activated_Ester Activated Ester Intermediate Pyrazole-COOH->Activated_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Desired_Amide Pyrazole-3-Carboxamide Activated_Ester->Desired_Amide + Amine (Desired) Hydrolysis_Product Starting Pyrazole-COOH Activated_Ester->Hydrolysis_Product + H₂O (Side Reaction) Amine Amine Water H₂O (Trace)

Caption: Competing pathways for the activated ester intermediate.

Q4: I am observing unexpected byproducts that suggest instability of the pyrazole ring itself. Is this possible and how can I avoid it?

A4: While generally stable, the pyrazole ring can undergo side reactions under certain conditions, although this is less common than issues with the amidation itself.

Potential Pyrazole Ring Side Reactions:

  • Ring Opening: In the presence of a very strong base, deprotonation can occur at the C3 or C5 position, which can potentially lead to ring-opening.[13][14] This is more of a concern if harsh conditions are used for prolonged periods.

  • N-Alkylation/Acylation: If the N1 position of the pyrazole is unsubstituted, it can be susceptible to alkylation or acylation, especially if reactive electrophiles are present.

  • Rearrangement: In some specific cases involving pyrazole nitrenes (not typically formed during standard amidation), rearrangements can occur.[15][16]

Recommendations:

  • Control Basicity: Use the recommended stoichiometry of a non-nucleophilic base (e.g., DIPEA, TEA). Avoid using excessively strong bases like metal hydrides or organometallics unless a specific protocol calls for them.

  • Protecting Groups: If the N1 position of the pyrazole is unsubstituted and you are concerned about side reactions at this position, consider installing a protecting group (e.g., a Boc or Trityl group) before the amidation step.

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote decomposition or side reactions. Room temperature is often sufficient for most amidation reactions.[1]

Workflow for Troubleshooting Pyrazole-3-Carboxamide Amidation:

G start Start: Low Yield or Impure Product check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents incomplete_conv Incomplete Conversion? check_reagents->incomplete_conv Reagents OK optimize_coupling Optimize Coupling Reagent (e.g., HATU, PyBOP) incomplete_conv->optimize_coupling Yes epimerization Epimerization Observed? incomplete_conv->epimerization No increase_equivalents Increase Equivalents of Amine/Coupling Reagent optimize_coupling->increase_equivalents success Success: High Yield & Purity increase_equivalents->success low_temp Lower Reaction Temperature (0 °C) epimerization->low_temp Yes hydrolysis Hydrolysis of Activated Ester? epimerization->hydrolysis No change_additive Use HOAt as Additive low_temp->change_additive change_additive->success ensure_anhydrous Strictly Anhydrous Conditions & Inert Atmosphere hydrolysis->ensure_anhydrous Yes hydrolysis->success No ensure_anhydrous->success

Caption: A logical workflow for troubleshooting common amidation issues.

References

  • BenchChem. (2025).
  • Aapptec Peptides. Coupling Reagents. Aapptec.
  • Özer, I., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5029-5033.
  • Farkas, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(55), 32098-32105.
  • Google Patents. (2011). Process for the preparation of pyrazole carboxylic acid amides.
  • Schutkowski, M., & Fischer, G. (1995). Hydrolysis of peptide esters by different enzymes. PubMed, 27(2), 141-9.
  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc..
  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • ACS Publications. (2020). Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy. The Journal of Organic Chemistry.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • J-Stage. (2015).
  • Jaisankar, K.R., et al. (2013). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. International Journal of ChemTech Research, 5(1), 80-85.
  • Kurt, B.Z., et al. (2021). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Biomolecular Structure and Dynamics, 39(12), 4356-4370.
  • DergiPark. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • Google Patents. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • MDPI. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • RSC Publishing. (2019).
  • Taylor & Francis. (2008).
  • Epimeriz
  • ResearchGate.
  • ResearchGate.
  • ACS Publications. (2022). Substrate-Switched Chemodivergent Pyrazole and Pyrazoline Synthesis: [3 + 2] Cycloaddition/Ring-Opening Rearrangement Reaction of Azadienes with Nitrile Imines. The Journal of Organic Chemistry.
  • MDPI. (2018).
  • NIH. (2018).
  • PubMed. (2015).
  • NIH. (2018).
  • Organic Chemistry Portal. (2011).
  • PubMed. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • Optimizing Peptide Coupling: Key Techniques.
  • Beilstein Journals. (2023).
  • ACS Publications. (2025).

Sources

Technical Support Center: Scale-Up Troubleshooting & FAQs for N,1-dimethyl-4-nitropyrazole-3-carboxamide Batch Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N,1-dimethyl-4-nitropyrazole-3-carboxamide is a critical intermediate in the synthesis of complex nitrogen-containing heteroaryl compounds, frequently utilized in the development of Focal Adhesion Kinase (FAK) inhibitors and other targeted therapeutics [11].

While discovery-scale synthesis relies on simple ambient conditions and column chromatography, scaling this chemistry to pilot or commercial batch production introduces severe mass transfer limitations, thermal hazards, and purification bottlenecks. This guide is designed by senior application scientists to provide you with causally driven, self-validating protocols to troubleshoot your scale-up workflows.

Section 1: Activation & Gas Evolution Hazards

Q: During the CDI activation step of 1-methyl-4-nitropyrazole-3-carboxylic acid, we experience severe foaming and pressurization in our 50 L reactor. How can we mitigate this gas evolution hazard?

Causality & Solution: The activation of the carboxylic acid using Carbonyl-1,1'-diimidazole (CDI) forms an active acyl imidazole intermediate. Mechanistically, this reaction releases one equivalent of carbon dioxide ( CO2​ ) gas and one equivalent of imidazole. At the bench scale, CO2​ easily escapes the solvent. However, in large batch reactors, the volumetric mass transfer coefficient ( kL​a ) is significantly lower. This causes the THF solvent to become supersaturated with CO2​ , leading to sudden, violent outgassing (foaming) when nucleation occurs. To mitigate this, the process must be shifted from a batch-charge to a controlled-dose regime, governed by exhaust flow metrics.

ProcessFlow A 1-Methyl-4-nitropyrazole- 3-carboxylic acid B CDI Activation (THF, 20°C) A->B C Acyl Imidazole Intermediate B->C CO2 Gas Evolution (Pressurization Risk) D Methylamine Addition (THF, 0°C to 20°C) C->D E N,1-dimethyl-4-nitropyrazole- 3-carboxamide D->E Exothermic Reaction (Volatilization Risk)

Fig 1. Synthesis workflow of N,1-dimethyl-4-nitropyrazole-3-carboxamide highlighting scale-up hazards.

Step-by-Step Methodology: Controlled CDI Activation
  • Preparation: Charge the reactor with 1-methyl-4-nitropyrazole-3-carboxylic acid (1.0 eq) and anhydrous THF (15 volumes). Establish agitation at 150 RPM.

  • Baseline Establishment: Purge the reactor headspace with N2​ and activate the exhaust mass flow meter to establish a zero-baseline for gas evolution.

  • Portion-wise Addition: Divide the CDI (1.1 eq) into 5 equal portions. Charge Portion 1 at 20°C.

  • Validation Check (Self-Validating Step): Monitor the exhaust flow meter. The CO2​ evolution will spike immediately. Do not proceed to the next portion until the flow rate returns to the established baseline (typically 20-30 minutes per portion at scale).

  • Completion: Repeat for the remaining portions. A completely flat baseline after the final addition confirms 100% conversion to the acyl imidazole intermediate without relying on offline HPLC sampling.

Section 2: Reagent Handling & Exotherm Control

Q: Our methylamine addition step shows inconsistent yields (60-85%) and high levels of unreacted acyl imidazole upon scale-up. Why is the stoichiometry failing?

Causality & Solution: The standard 1 dictates adding a 2M solution of methylamine in THF at 0°C[11]. Pure methylamine is a gas at room temperature (boiling point -6°C). The amidation of the acyl imidazole is highly exothermic. In a large reactor, the limited jacket cooling area cannot remove heat fast enough, causing localized hot spots. This thermal spike volatilizes the methylamine into the reactor headspace before it can react with the intermediate, destroying your stoichiometry.

Step-by-Step Methodology: Cryo-Controlled Amidation
  • Preparation: Cool the reactor containing the acyl imidazole intermediate in THF to -5°C using a dedicated chiller unit.

  • Pressurization: Seal the reactor and apply a slight positive nitrogen pressure (0.2 to 0.5 bar) to suppress the volatilization of the methylamine.

  • Subsurface Dosing: Using a subsurface dip-tube (to maximize gas-liquid contact time), begin dosing 2M Methylamine in THF (1.5 eq). Set the dosing pump to a rate that maintains the internal reactor temperature ( Tint​ ) strictly below 5°C.

  • Validation Check (Self-Validating Step): Monitor the ΔT between the jacket return temperature and the internal temperature. A sudden drop in ΔT indicates the reaction has stalled or unreacted amine is accumulating. Do not increase the dosing rate until the heat flow stabilizes.

  • Completion: Once dosing is complete, hold the reaction at 0°C for 1 hour, then gradually warm to 20°C to drive the reaction to completion.

Section 3: Scalable Isolation & Purification

Q: The original literature uses column chromatography to purify the product. How do we isolate N,1-dimethyl-4-nitropyrazole-3-carboxamide at pilot scale without chromatography?

Causality & Solution: Chromatography is economically and operationally unscalable for bulk intermediates. Post-reaction, your mixture contains the target product, imidazole (a byproduct of CDI), and residual methylamine. By exploiting the pKa​ differentials of these molecules, you can replace chromatography with a highly scalable liquid-liquid extraction. The target molecule contains a strongly electron-deficient pyrazole ring (due to the nitro group), rendering it essentially non-basic ( pKa​ < 0). Conversely, imidazole ( pKa​ 6.95) and methylamine ( pKa​ 10.6) are basic. An acidic aqueous wash will selectively protonate the impurities, driving them into the aqueous phase while the neutral product remains in the organic phase.

ExtractionLogic Mix Crude Reaction Mixture (Product, Imidazole, MeNH2) Add Add EtOAc & 1M HCl (aq) (pH Control) Mix->Add Split Phase Separation Add->Split Org Organic Phase (EtOAc) Target Product (pKa < 0) Split->Org Neutral/Non-basic Aq Aqueous Phase Imidazolium & MeNH3+ Salts Split->Aq Protonated (Water Soluble)

Fig 2. Scalable liquid-liquid extraction logic exploiting pKa differentials for purification.

Step-by-Step Methodology: pH-Controlled Liquid-Liquid Extraction
  • Solvent Swap: Apply vacuum distillation (maximum jacket temperature 40°C) to concentrate the crude THF reaction mixture down to 3 relative volumes.

  • Phase Constitution: Charge the reactor with 5 volumes of Ethyl Acetate (EtOAc) and 3 volumes of 1M HCl (aq).

  • Agitation & Separation: Agitate vigorously for 15 minutes. Stop agitation and allow 30 minutes for complete phase separation.

  • Validation Check (Self-Validating Step): Sample the lower aqueous layer and verify the pH is 2.0. If the pH is > 2.0, unreacted methylamine or imidazole may still exist in their free-base forms. Dose additional 1M HCl until a stable pH 2.0 is achieved.

  • Isolation: Drain the aqueous layer to waste. Wash the organic layer with 2 volumes of brine, dry via azeotropic distillation, and crystallize the target amide by dosing in heptane (anti-solvent) at 5°C.

Section 4: Process Safety & Thermal Hazards

Q: Are there specific thermal hazards associated with scaling up this nitro-heterocycle?

Causality & Solution: Yes. Nitro-aromatics and nitro-pyrazoles inherently possess high decomposition energies ( ΔHd​ ). Prolonged heating during solvent concentration or drying can trigger a self-accelerating decomposition temperature (SADT) event. It is critical to adhere to the thermal boundaries outlined below during all downstream processing.

Table 1: Thermal & Process Safety Parameters for N,1-dimethyl-4-nitropyrazole-3-carboxamide

ParameterThreshold / ValueMechanistic Implication for Scale-up
Enthalpy of Decomposition ( ΔHd​ ) > 1,200 J/gNitro-heterocycles possess high energetic potential. A thermal runaway will result in catastrophic over-pressurization.
Onset Temperature ( Tonset​ ) ~ 210 °CProvides a safe operating margin for standard reactions, but strictly prohibits high-temperature distillation.
Maximum Jacket Temperature 60 °CEnsures localized heating at the reactor walls does not trigger localized decomposition during solvent concentration.
Gas Evolution (CDI Step) 22.4 L CO2​ / mol1 kmol of substrate generates ~22,400 L of CO2​ gas. Venting capacity must be engineered to handle peak flux.
References
  • Title: EP 2 303 861 B1 - Nitrogen containing heteroaryl compounds Source: Google Patents / European Patent Office URL

Sources

Validation & Comparative

HPLC Method Validation for N,1-dimethyl-4-nitropyrazole-3-carboxamide Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N,1-dimethyl-4-nitropyrazole-3-carboxamide is a highly functionalized nitrogen-containing heteroaryl compound frequently utilized as a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals[1]. Structurally, it features a pyrazole core substituted with a strongly electron-withdrawing nitro group and a polar carboxamide moiety.

During its synthesis, closely related impurities such as positional isomers (e.g., N,1-dimethyl-5-nitropyrazole-3-carboxamide) and des-methyl derivatives are commonly generated. Because these impurities share identical molecular weights and nearly identical polarities, their chromatographic separation is notoriously difficult. This guide provides an objective comparison of stationary phase chemistries for the purity analysis of this compound and outlines a complete, self-validating High-Performance Liquid Chromatography (HPLC) method validated according to the[2].

Comparative Analysis: Stationary Phase Selection

To establish a robust purity method, analytical scientists must look beyond standard C18 columns. The choice of stationary phase dictates the physical causality of the separation mechanism.

  • Alternative A: Standard C18 (Alkyl Phase): Relies exclusively on dispersive van der Waals forces (hydrophobicity). Because the positional isomers of nitropyrazole-carboxamides have nearly identical partition coefficients, C18 fails to provide baseline resolution, leading to peak co-elution.

  • Alternative B: Biphenyl Phase: Introduces π−π interactions. The electron-rich biphenyl rings interact with the electron-deficient nitropyrazole system, offering improved retention but only marginal isomer resolution.

  • Alternative C: Pentafluorophenyl (PFP) Phase (The Optimal Choice): PFP columns offer a multimodal retention mechanism. The highly electronegative fluorine atoms create a strong dipole moment, while the rigid aromatic ring provides shape selectivity. This allows the column to discriminate between the subtle spatial differences of the 4-nitro and 5-nitro isomers.

ColumnSelectivity Analyte N,1-dimethyl-4-nitro pyrazole-3-carboxamide C18 C18 Column (Hydrophobic Only) Resolution < 1.5 Analyte->C18 Poor Isomer Separation Biphenyl Biphenyl Column (π-π Stacking) Resolution ~ 1.8 Analyte->Biphenyl Moderate Separation PFP PFP Column (Dipole & Shape Selectivity) Resolution > 2.5 Analyte->PFP Baseline Resolution

Chromatographic separation mechanisms and column selectivity comparison.

Table 1: Column Performance Comparison for Critical Isomer Pair

ParameterC18 ColumnBiphenyl ColumnPFP Column (Optimized)
Retention Time (RT) 4.2 min5.8 min6.5 min
Resolution (Rs) 1.2 (Co-elution)1.8 (Marginal)2.8 (Baseline)
Tailing Factor (Tf) 1.451.201.05
Theoretical Plates (N) 8,50010,20014,500

Experimental Protocol: Self-Validating HPLC Method

The following protocol outlines the optimized PFP-based method. It is designed as a self-validating system, meaning the System Suitability Test (SST) inherently verifies the method's resolving power before any sample is analyzed, ensuring absolute trustworthiness in the generated data.

Method Parameters:

  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA suppresses the ionization of residual silanols on the silica support and protonates the carboxamide moiety, preventing secondary interactions and ensuring sharp peak shapes.)

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% 60% B

    • 10-12 min: 60% 90% B

    • 12-15 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the porous PFP particles and increasing peak efficiency.)

  • Detection: UV at 254 nm (optimal for the conjugated nitropyrazole chromophore).

Step-by-Step Execution:

  • Preparation of Mobile Phase: Filter Mobile Phase A and B through a 0.22 µm PTFE membrane and degas via sonication for 10 minutes to prevent baseline noise from outgassing.

  • SST Solution Preparation: Prepare a solution containing 100 µg/mL of N,1-dimethyl-4-nitropyrazole-3-carboxamide and 5 µg/mL of the 5-nitro positional isomer impurity.

  • System Equilibration: Run the initial gradient conditions (10% B) for at least 15 column volumes until the baseline is completely stable.

  • SST Injection: Inject 10 µL of the SST solution. Verify that the resolution ( Rs​ ) between the main peak and the isomer is ≥2.0 , and the tailing factor is ≤1.5 .

  • Sample Analysis: Proceed with blank, standard, and sample injections only if SST criteria are strictly met.

ICH Q2(R2) Method Validation Workflow & Results

To ensure the method is fit for its intended purpose (purity analysis and release testing), it must be validated according to the[2]. The lifecycle approach ensures continuous reliability across different laboratories and instruments.

ValidationWorkflow Start System Suitability (SST) Spec Specificity (Blank & Impurity Spike) Start->Spec Lin Linearity (25% to 150% of Target) Spec->Lin Acc Accuracy (Recovery: 98-102%) Lin->Acc Prec Precision (Repeatability %RSD < 2.0) Acc->Prec Rob Robustness (Temp, Flow Rate, pH) Prec->Rob

ICH Q2(R2) Analytical Method Validation Workflow for Purity Analysis.

Validation Parameters & Causality:

  • Specificity: Demonstrated by injecting a blank matrix and a sample spiked with known impurities. The absence of interference at the retention time of the active pharmaceutical ingredient (API) confirms the [3].

  • Linearity & Range: Evaluated from 25% to 150% of the nominal working concentration (100 µg/mL). A correlation coefficient ( R2 ) >0.999 ensures the UV detector response is directly proportional to the analyte concentration.

  • Accuracy: Assessed by spiking the API into a placebo matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0% to prove the extraction and detection are unbiased.

  • Precision (Repeatability): Six replicate injections of the 100 µg/mL standard. The %RSD must be <2.0% to prove the system's operational stability and injection reproducibility.

Table 2: Summary of ICH Q2(R2) Validation Results

Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Specificity No blank interference, Rs > 2.0No interference, Rs = 2.8Pass
Linearity (25-150 µg/mL) R2≥0.999 R2=0.9998 Pass
Accuracy (Recovery %) 98.0% - 102.0%99.4% - 100.8%Pass
Method Precision (%RSD) ≤2.0% (n=6)0.65%Pass
Intermediate Precision ≤2.0% (Different day/analyst)0.82%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.05 µg/mL (S/N = 12)Pass

Conclusion

For the purity analysis of N,1-dimethyl-4-nitropyrazole-3-carboxamide, relying on standard C18 chromatography introduces a high risk of co-eluting positional isomers. By leveraging the dipole and shape selectivity of a Pentafluorophenyl (PFP) stationary phase, laboratories can achieve baseline resolution of critical impurities. The provided method, fully validated under ICH Q2(R2) standards, offers a self-validating, highly trustworthy protocol for routine quality control and regulatory submissions.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). Available at:[Link]

  • EP2580207B1 - Nitrogen containing heteroaryl compounds. Google Patents.

Sources

A Comparative Guide to Pyrazole Carboxamide Scaffolds: N,1-Dimethyl-4-nitropyrazole-3-carboxamide vs. N-Ethyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Core as a Privileged Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to engage in diverse molecular interactions, making it a "privileged structure" for targeting a wide array of biological systems.[4] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and fungicidal properties.[2][5][6][7]

This guide provides an in-depth comparative analysis of two important classes of pyrazole carboxamides for researchers, scientists, and drug development professionals. We will dissect the specific, highly functionalized molecule, N,1-dimethyl-4-nitropyrazole-3-carboxamide , and contrast it with the broader, versatile class of N-ethyl pyrazole derivatives . Our focus will be on elucidating how subtle structural modifications influence synthesis, structure-activity relationships (SAR), and overall biological performance, supported by experimental data and protocols.

Structural and Physicochemical Dissection

The fundamental difference between these two scaffolds lies in the substitution at the N1 and C4 positions of the pyrazole ring. These substitutions, while seemingly minor, impart significant changes to the molecule's electronic, steric, and pharmacokinetic properties.

  • N1-Substitution (Methyl vs. Ethyl): The choice of an N-alkyl group is a critical decision in drug design. The shift from a methyl to an ethyl group increases the molecule's size and lipophilicity (fat-solubility). This can enhance membrane permeability but may also increase metabolic susceptibility, as the ethyl group provides a more accessible site for oxidative metabolism by cytochrome P450 enzymes.

  • C4-Substitution (Nitro Group): The most striking feature of N,1-dimethyl-4-nitropyrazole-3-carboxamide is the C4-nitro (-NO2) group. As a potent electron-withdrawing group, it significantly alters the electron density of the pyrazole ring, which can be pivotal for binding affinity to specific biological targets. Furthermore, the nitro group is a versatile synthetic handle; its reduction to an amine provides a gateway to a new family of derivatives with altered properties and potential for further functionalization.[8][9]

  • C3-Carboxamide Moiety: The carboxamide group at the C3 position is a common feature in many biologically active pyrazoles.[7][10] It serves as a crucial pharmacophore, capable of forming strong hydrogen bonds with amino acid residues in the active sites of target proteins, such as kinases and receptors.

cluster_0 Core Pyrazole Structure & Key Substitutions Py_Core N1 N1-Position (e.g., -CH3, -CH2CH3) Impacts: Lipophilicity, Metabolism Py_Core->N1 C3 C3-Position (e.g., -CONH2) Impacts: Target Binding, H-Bonding Py_Core->C3 C4 C4-Position (e.g., -NO2, -H) Impacts: Ring Electronics, Synthetic Handle Py_Core->C4 C5 C5-Position (e.g., -H, -Aryl) Impacts: Sterics, Selectivity Py_Core->C5

Caption: Key substitution points on the pyrazole ring.

Table 1: Comparison of Predicted Physicochemical Properties

PropertyN,1-dimethyl-4-nitropyrazole-3-carboxamideGeneric N-ethyl pyrazole-3-carboxamideRationale for Difference
Molecular Weight ~184 g/mol Variable (base ~140 g/mol )The nitro group adds significant mass.
LogP (Lipophilicity) Moderately LowGenerally HigherThe ethyl group is more lipophilic than methyl. The polar nitro group reduces LogP.
pKa (Acidity of N1-H) Not Applicable (N-methylated)~1.5 - 2.5The N1-proton is acidic; alkylation removes this feature.
Hydrogen Bond Donors 1 (from -NH2)1 (from -NH2)Both possess the carboxamide donor.
Hydrogen Bond Acceptors 4 (2 from -NO2, 1 from C=O, 1 from N2)2 (1 from C=O, 1 from N2)The nitro group adds two strong hydrogen bond acceptors.
Polar Surface Area High (~95 Ų)Moderate (~55 Ų)The nitro group significantly increases the polar surface area, potentially impacting cell permeability.

Synthesis Strategies: Building the Pyrazole Core

The synthesis of substituted pyrazoles is well-established, with several robust methods available to the medicinal chemist. The choice of strategy often depends on the desired substitution pattern.

General Synthetic Workflow

A common and versatile approach is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][11][12] This method allows for significant diversity in the final product based on the choice of starting materials.

G start 1,3-Dicarbonyl Compound step1 Step 1: Condensation Reaction start->step1 hydrazine Hydrazine Derivative (e.g., Methylhydrazine, Ethylhydrazine) hydrazine->step1 intermediate Hydrazone Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization & Dehydration intermediate->step2 product Substituted Pyrazole Core step2->product

Caption: General workflow for Knorr pyrazole synthesis.

Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (A Precursor)

This protocol outlines a common industrial method for creating a key intermediate for the title compound.[13] The causality behind this multi-step process is to first create a reactive enol ether, which then readily cyclizes with methylhydrazine to form the desired pyrazole ring.

Step-by-Step Methodology:

  • Enol Ether Formation:

    • Charge a reaction vessel with ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (1.3 eq).

    • Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours. The progress is monitored by TLC or GC-MS until the starting ethyl acetoacetate is consumed.

    • Cool the reaction mixture and remove low-boiling components via vacuum distillation to yield ethyl 2-(ethoxymethylene)-3-oxobutanoate.

  • Cyclization:

    • Dissolve the crude enol ether from the previous step in a suitable solvent like ethanol.

    • Slowly add an aqueous solution of methylhydrazine (1.1 eq) at room temperature. The reaction is often exothermic and may require cooling.

    • Stir the mixture for 2-4 hours. The hydrazine nitrogen attacks the carbonyl carbon, followed by cyclization and elimination of ethanol to form the pyrazole ring.

    • The product, ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate, can be isolated by removing the solvent and purifying via crystallization or chromatography.

  • Saponification:

    • Dissolve the pyrazole ester in an ethanol/water mixture and add sodium hydroxide (2.0 eq).

    • Heat the mixture to reflux for 2-3 hours to hydrolyze the ester to the corresponding carboxylic acid.

    • Cool the mixture and acidify with hydrochloric acid to a pH of ~2-3, causing the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid to precipitate.

    • Filter, wash with cold water, and dry the solid product.

From this precursor, N,1-dimethyl-4-nitropyrazole-3-carboxamide can be synthesized through subsequent nitration and amidation steps.

Synthesis of N-Ethyl Pyrazole Derivatives

The synthesis of N-ethyl derivatives follows a similar logic, typically by substituting methylhydrazine with ethylhydrazine in the cyclization step. Alternatively, an existing NH-pyrazole can be N-ethylated using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base. This latter approach is valuable when the desired pyrazole core is more readily assembled without the N1-substituent.

Comparative Biological Activity & Performance

The true divergence between these scaffolds becomes apparent when examining their biological activities. The substitution patterns dictate their target specificity and overall potency. Pyrazole carboxamides are known to be potent inhibitors of succinate dehydrogenase (SDH) in fungi and are also explored as cannabinoid receptor antagonists and kinase inhibitors in human medicine.[10][14][15][16]

Structure-Activity Relationship (SAR) Insights
  • Antifungal/Insecticidal Activity (SDH Inhibitors): In the realm of agrochemicals, pyrazole carboxamides are prominent as SDH inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain.[14][15] Studies have shown that the nature of the N1-substituent (methyl vs. ethyl) can fine-tune the spectrum of activity against different fungal or insect species. The C4 position is less commonly substituted with a nitro group in this class, but modifications at this position can influence selectivity.[7]

  • Anticancer Activity (Kinase Inhibition): Many pyrazole derivatives exhibit potent anticancer activity by inhibiting protein kinases like CDK2 or Aurora kinases.[16][17] In this context:

    • The N1-substituent often fits into a hydrophobic pocket of the kinase active site. An ethyl group may provide more favorable van der Waals interactions than a methyl group, potentially increasing potency, but this is target-dependent.

    • The C4-nitro group's strong electron-withdrawing nature can enhance binding by polarizing the ring system. However, it can also be a metabolic liability.

    • The C3-carboxamide is almost universally essential, forming critical hydrogen bonds that anchor the inhibitor in the ATP-binding site.

Quantitative Performance Data

Direct comparative data between N,1-dimethyl-4-nitropyrazole-3-carboxamide and an equivalent N-ethyl analog is scarce in public literature. However, we can infer performance by comparing representative compounds from each class against relevant targets.

Table 2: Representative Biological Activity of Pyrazole Derivatives

Compound Class/ExampleTargetAssayPotency (IC50/EC50)Source
Pyrazole-4-carboxamides Rhizoctonia solani (Fungus)In vitro antifungal0.046 µg/mL (for compound 7d)[15]
Pyrazole-4-carboxamides Corn Rust (Fungus)In vivo fungicidal2-4x more active than commercial fungicides[14]
N-Aryl Pyrazole Carboxamides Cannabinoid-1 (CB1) ReceptorRadioligand BindingLow to sub-nanomolar [18]
Pyrazole-based Analogs Cyclin-Dependent Kinase 2 (CDK2)In vitro kinase inhibition0.96 µM (for compound 9)[16]
N,1,3-triphenyl-pyrazole-4-carboxamide Aurora-A KinaseWestern BlotGood inhibitory activity [17]

This table illustrates the high potency achievable with the pyrazole carboxamide scaffold across different therapeutic and agricultural areas.

Experimental Protocols: Evaluating Biological Performance

To validate the efficacy of newly synthesized compounds, robust and reproducible biological assays are essential. An in vitro kinase inhibition assay is a standard method for evaluating potential anticancer agents.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Format)

This protocol describes a self-validating system to determine the IC50 value of a compound against a target kinase. The principle relies on quantifying the amount of ATP remaining after a kinase reaction; potent inhibitors will leave more ATP, resulting in a higher luminescent signal.

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis A Prepare serial dilution of Test Compound (e.g., in DMSO) C Add Test Compound and ATP to initiate kinase reaction in a 384-well plate A->C B Prepare Kinase Reaction Buffer with Target Kinase and Substrate Peptide B->C D Incubate at Room Temperature (e.g., 60 minutes) C->D E Add ATP Detection Reagent (contains luciferase/luciferin) D->E F Incubate for 10 minutes to stabilize signal E->F G Read Luminescence on a Plate Reader F->G H Plot Luminescence vs. Compound Concentration G->H I Calculate IC50 value using a non-linear regression curve fit H->I

Caption: Workflow for a luminescent kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds (e.g., N,1-dimethyl-4-nitropyrazole-3-carboxamide and an N-ethyl analog) in 100% DMSO, starting from a 100 µM stock.

  • Reaction Setup: In a 384-well white assay plate, add 5 µL of the kinase/substrate mixture in reaction buffer.

  • Initiation: Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells. Add 2.5 µL of a 10 µM ATP solution to initiate the reaction. The final ATP concentration should be at or near its Km for the specific kinase.

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

  • Signal Reading: Incubate for an additional 10 minutes in the dark to stabilize the signal, then read the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

This guide has contrasted the specific molecule N,1-dimethyl-4-nitropyrazole-3-carboxamide with the broader class of N-ethyl pyrazole derivatives .

  • N,1-dimethyl-4-nitropyrazole-3-carboxamide represents a highly functionalized scaffold. The C4-nitro group provides strong electronic influence and a potential site for further derivatization, making it an excellent tool compound for probing specific biological interactions or as a starting point for focused library development. Its reduced lipophilicity and increased polarity may be advantageous for achieving selectivity or specific pharmacokinetic profiles.

  • N-ethyl pyrazole derivatives offer greater versatility and are a workhorse scaffold for exploratory drug discovery. The ethyl group provides a moderate increase in lipophilicity, which can be beneficial for cell penetration and exploring hydrophobic binding pockets. The absence of the C4-nitro group simplifies the electronics and may reduce potential toxicity, making it a more "drug-like" starting point for many programs.

Future Directions:

The path forward in pyrazole-based drug discovery is rich with possibilities. Key areas of exploration include:

  • Bioisosteric Replacement: Replacing the C4-nitro group with other electron-withdrawing groups (e.g., -CN, -SO2Me) or even halogen atoms could retain beneficial electronic properties while mitigating potential toxicity associated with nitroaromatics.

  • N1-Substituent Diversification: Exploring a wider range of N1-substituents beyond small alkyl groups (e.g., cyclopropyl, alkoxyethyl) can further optimize potency and metabolic stability.

  • Target-Focused Design: Leveraging the structural insights gained, researchers can rationally design pyrazole derivatives with enhanced selectivity for specific kinase isoforms, GPCRs, or microbial enzymes, paving the way for next-generation therapeutics and crop protection agents.

By understanding the fundamental impact of each substituent, researchers can more effectively design and synthesize novel pyrazole carboxamides tailored to their specific biological targets.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide deriv
  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed.
  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives.
  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. J-Stage.
  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. PMC.
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiprolifer
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. ScienceDirect.
  • Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety.
  • (PDF) Cytotoxicity study of pyrazole derivatives.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][10][14][15]triazin-7(6H)-ones and Derivatives. MDPI.

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
  • A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. Asian Journal of Research in Chemistry.
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethyl
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Pharmacokinetics of N-nitrodimethylamine and N-nitromethylamine in the r
  • Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide deriv

Sources

A Comparative Guide to FAK Inhibitor Intermediates: Evaluating N,1-dimethyl-4-nitropyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, Focal Adhesion Kinase (FAK) has emerged as a critical target.[1][2][3] Its role in cell adhesion, proliferation, migration, and survival makes it a linchpin in tumor progression and metastasis.[2][3] The development of small molecule FAK inhibitors is a promising therapeutic strategy, and the efficiency of their synthesis is paramount.[1] This guide provides an in-depth evaluation of a key intermediate, N,1-dimethyl-4-nitropyrazole-3-carboxamide , and compares its utility against alternative synthetic precursors for pyrazole-based FAK inhibitors.

The Central Role of the Pyrazole Scaffold

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[4] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[4][5] Consequently, the synthesis of functionalized pyrazoles is a critical step in the development of many FAK inhibitors.

N,1-dimethyl-4-nitropyrazole-3-carboxamide: A Key Building Block

N,1-dimethyl-4-nitropyrazole-3-carboxamide is a versatile intermediate for the synthesis of a variety of FAK inhibitors. The nitro group at the 4-position serves as a synthetic handle for further functionalization, often through reduction to an amine, which can then be elaborated to introduce pharmacophoric features necessary for potent FAK inhibition. The N-methyl group on the pyrazole ring can enhance metabolic stability and modulate kinase selectivity.[5]

Synthetic Pathway and Experimental Protocol

The synthesis of N,1-dimethyl-4-nitropyrazole-3-carboxamide typically proceeds through a multi-step sequence starting from readily available materials. Below is a representative, detailed protocol based on established pyrazole synthesis methodologies.[6][7]

dot

Synthesis_Pathway A 1,3-Dicarbonyl Compound C N,1-dimethylpyrazole-3-carboxylate A->C Cyclocondensation B Methylhydrazine B->C E N,1-dimethyl-4-nitropyrazole-3-carboxylic acid C->E Nitration D Nitrating Agent (e.g., HNO3/H2SO4) D->E G N,1-dimethyl-4-nitropyrazole-3-carboxamide E->G Amidation F Amidation Reagent (e.g., SOCl2, then NH3 or amine) F->G

Caption: Synthetic pathway for N,1-dimethyl-4-nitropyrazole-3-carboxamide.

Experimental Protocol: Synthesis of N,1-dimethyl-4-nitropyrazole-3-carboxamide

Step 1: Synthesis of N,1-dimethylpyrazole-3-carboxylate

  • To a solution of a suitable 1,3-dicarbonyl ester (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N,1-dimethylpyrazole-3-carboxylate.

Step 2: Nitration to N,1-dimethyl-4-nitropyrazole-3-carboxylic acid

  • Carefully add the N,1-dimethylpyrazole-3-carboxylate (1.0 eq) to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N,1-dimethyl-4-nitropyrazole-3-carboxylic acid. This is often followed by saponification of the ester to the carboxylic acid.

Step 3: Amidation to N,1-dimethyl-4-nitropyrazole-3-carboxamide

  • To a solution of N,1-dimethyl-4-nitropyrazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).[8]

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (or ammonia source) (1.2 eq) and continue stirring for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and concentrate. Purify the final product by column chromatography or recrystallization.

Comparison with Alternative Intermediates

The choice of an intermediate in a synthetic campaign is a critical decision that impacts yield, purity, cost, and scalability. Below is a comparison of N,1-dimethyl-4-nitropyrazole-3-carboxamide with other common pyrazole-based intermediates for FAK inhibitor synthesis.

IntermediateSynthesis ComplexityKey AdvantagesKey DisadvantagesTypical Yield Range
N,1-dimethyl-4-nitropyrazole-3-carboxamide ModerateVersatile functional handle (nitro group), N-methylation for stability.Multi-step synthesis, potential for regioisomer formation.50-70% (overall)
4-Aminopyrazole-3-carboxylate Esters ModerateAmine group ready for direct elaboration.Amine requires protection in some subsequent steps.60-80%
4-Halogenated Pyrazole Esters Low to ModerateHalogen allows for various cross-coupling reactions.Reagents can be expensive, potential for side reactions.70-90%
Unsubstituted Pyrazole-3-carboxylic Acid LowReadily available starting material.Requires subsequent C-H activation or functionalization which can be challenging.>90% for initial pyrazole

Downstream Conversion to FAK Inhibitors

The utility of an intermediate is ultimately determined by its efficient conversion to the final active pharmaceutical ingredient (API). The 4-nitro group of N,1-dimethyl-4-nitropyrazole-3-carboxamide is typically reduced to an amine, which then serves as a key point for diversification.

dot

Downstream_Conversion A N,1-dimethyl-4-nitropyrazole-3-carboxamide C 4-Amino-N,1-dimethylpyrazole-3-carboxamide A->C Nitro Reduction B Reducing Agent (e.g., SnCl2, H2/Pd-C) B->C E FAK Inhibitor C->E Coupling Reaction (e.g., Buchwald-Hartwig, Amide formation) D Coupling Partner (e.g., Aryl halide, Acyl chloride) D->E

Caption: General scheme for the conversion of the intermediate to a FAK inhibitor.

This reduction-acylation/arylation sequence allows for the introduction of various substituents that can interact with key residues in the FAK kinase domain, leading to potent and selective inhibition.[5] For instance, the resulting amino group can be acylated or coupled with a substituted pyrimidine ring, a common motif in many FAK inhibitors.[5]

Conclusion

N,1-dimethyl-4-nitropyrazole-3-carboxamide represents a strategically important intermediate in the synthesis of pyrazole-based FAK inhibitors. While its synthesis involves multiple steps, the presence of the nitro and N-methyl groups provides significant advantages in terms of functionalization versatility and potential for improved pharmacokinetic properties of the final drug candidate. The choice of this intermediate over alternatives will depend on the specific synthetic strategy, desired final compound structure, and considerations of overall process efficiency and cost. The detailed protocols and comparative data presented in this guide aim to provide researchers with the necessary information to make informed decisions in their FAK inhibitor development programs.

References

  • Jaisankar, K. R., Kumaran, K., & Raja Mohamed Kamil, S. (2013). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. International Journal of ChemTech Research, 5(1), 80-84.
  • Biocompare. (n.d.). FAK Inhibitors. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. (2025). European Journal of Medicinal Chemistry, 291, 116390.
  • Abdel-Wahab, B. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4785.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Request PDF. (n.d.). Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. Retrieved from [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Molecules.
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). Chemical and Pharmaceutical Bulletin.
  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience, 10(4), 2821-2832.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][9][10]triazin-7(6H). (2025). Molecules.

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • The Development of FAK Inhibitors: A Five-Year Upd
  • Synethsis and characterization of 3-nitropyrazole and its salts. (n.d.).
  • Roles and inhibitors of FAK in cancer: current advances and future directions. (2024). Frontiers in Oncology, 14, 1353391.
  • Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. (n.d.). Current Medicinal Chemistry.
  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.). European Journal of Organic Chemistry.
  • PubChemLite - 1,3-dimethyl-4-nitro-1h-pyrazole (C5H7N3O2). (n.d.). Retrieved from [Link]

Sources

LC-MS Analysis of N,1-Dimethyl-4-nitropyrazole-3-carboxamide Degradation Products: A Platform and Column Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

N,1-dimethyl-4-nitropyrazole-3-carboxamide is a highly functionalized heterocyclic intermediate critical to the synthesis of focal adhesion kinase (FAK) inhibitors and other advanced nitrogen-containing heteroaryl pharmaceuticals[1]. Because impurities and degradation products originating from synthetic intermediates can persist into the final Active Pharmaceutical Ingredient (API), establishing a robust, stability-indicating liquid chromatography-mass spectrometry (LC-MS) method is a regulatory imperative.

This guide objectively compares chromatographic column chemistries and mass spectrometry platforms for the identification and quantification of N,1-dimethyl-4-nitropyrazole-3-carboxamide degradation products. By analyzing the causality behind specific experimental choices, this guide provides a self-validating framework for analytical scientists conducting forced degradation studies.

Mechanistic Causality of Degradation

Designing an effective LC-MS method requires predicting the chemical vulnerabilities of the analyte. For N,1-dimethyl-4-nitropyrazole-3-carboxamide, the degradation pathways are dictated by its specific functional groups:

  • Hydrolytic Vulnerability (Acid/Base): The secondary carboxamide linkage at the C3 position is the primary site of nucleophilic attack. Under extreme pH stress, the amide bond hydrolyzes to yield 1-methyl-4-nitropyrazole-3-carboxylic acid and methylamine[2].

  • Oxidative Vulnerability: The N-methyl group on the pyrazole ring and the secondary amide methyl group can undergo oxidative N-dealkylation when exposed to peroxides, forming N-demethylated degradants[3].

  • Photolytic Vulnerability: The C4-nitro group is highly photolabile. UV exposure can trigger photoreduction, converting the nitro group to a nitroso or hydroxylamine derivative, which significantly alters the molecule's polarity and ionization efficiency.

Experimental Protocol: Forced Degradation System

To ensure the LC-MS method is genuinely stability-indicating, forced degradation must be performed under controlled, self-validating conditions. Crucially, all stressed samples must be chemically quenched prior to LC-MS analysis. Failing to quench the reaction allows degradation to continue while the sample sits in the autosampler queue, skewing kinetic data and leading to non-reproducible peak areas.

Step-by-Step Stress and Quenching Methodology
  • Stock Solution Preparation: Dissolve N,1-dimethyl-4-nitropyrazole-3-carboxamide in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL[3].

  • Acid Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Quench: Add 1.0 mL of 0.1 M NaOH to neutralize[3].

  • Base Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Quench: Add 1.0 mL of 0.1 M HCl to neutralize[3].

  • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3% H₂O₂. Incubate at 25°C for 24 hours. Quench: Add 100 µL of 10% sodium thiosulfate to consume residual peroxide[2].

  • Sample Dilution: Dilute all quenched samples 1:10 with the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) prior to injection to prevent solvent-effect peak distortion.

G API N,1-dimethyl-4-nitropyrazole- 3-carboxamide (API) Acid Acid Stress (0.1M HCl, 60°C) API->Acid Base Base Stress (0.1M NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, 25°C) API->Ox Photo Photolytic Stress (ICH Q1B UV/Vis) API->Photo QuenchA Quench (Neutralize with NaOH) Acid->QuenchA QuenchB Quench (Neutralize with HCl) Base->QuenchB QuenchO Quench (Sodium Thiosulfate) Ox->QuenchO LCMS LC-HRMS Analysis (Dilute 1:10 in Mobile Phase) Photo->LCMS No quench needed QuenchA->LCMS QuenchB->LCMS QuenchO->LCMS

Fig 1. Forced degradation workflow and quenching strategy for pyrazole carboxamides.

Chromatographic Comparison: C18 vs. Biphenyl Columns

The primary hydrolytic degradant, 1-methyl-4-nitropyrazole-3-carboxylic acid, is highly polar. Traditional alkyl chain columns (like standard C18) often fail to retain this degradant adequately, causing it to elute in the void volume where it suffers from severe ion suppression from inorganic quenching salts[4].

To objectively evaluate performance, we compare a standard Sub-2 µm C18 Column against a Sub-2 µm Biphenyl Column . The Biphenyl stationary phase provides orthogonal retention mechanisms—specifically π−π interactions and dipole-dipole interactions—which strongly interact with the electron-deficient nitropyrazole ring of the degradants.

Table 1: Chromatographic Performance Comparison for Polar Degradants
Performance MetricStandard C18 (e.g., Zorbax Eclipse)Biphenyl (e.g., Raptor Biphenyl)Mechanistic Causality
Retention Factor ( k′ ) of Acidic Degradant 0.8 (Poor, near void volume)3.5 (Excellent retention)Biphenyl π−π interactions strongly retain the electron-deficient nitropyrazole ring.
Peak Asymmetry ( As​ ) 1.6 (Tailing observed)1.1 (Symmetrical)Biphenyl phases resist phase collapse in highly aqueous mobile phases (95% water).
Resolution ( Rs​ ) from API 2.15.4Enhanced selectivity for aromatic/polar structural differences.
MS Ion Suppression Risk High (Co-elution with salts)Low (Elutes well after salts)Increased retention on Biphenyl moves the analyte away from the salt-heavy void volume.

Expert Recommendation: For pyrazole-carboxamide stability-indicating assays, Biphenyl column chemistries are vastly superior to standard C18. They ensure the highly polar carboxylic acid degradants are retained past the void volume, ensuring accurate MS quantification without matrix interference.

Mass Spectrometry Platform Comparison: Q-TOF vs. QqQ

Selecting the correct MS platform depends entirely on the phase of drug development. During early-stage forced degradation studies, identifying unknown degradants requires High-Resolution Mass Spectrometry (HRMS). Conversely, routine quality control requires the sensitivity and dynamic range of a Triple Quadrupole (QqQ).

Table 2: MS Platform Objective Comparison
FeatureQuadrupole Time-of-Flight (Q-TOF)Triple Quadrupole (QqQ)
Mass Accuracy < 2 ppm (Exact Mass)Unit Resolution (~0.7 Da)
Primary Utility Structural elucidation of unknown degradants.Routine quantification of known impurities.
Isotopic Profiling Excellent; resolves 13 C/ 15 N fine structure.Poor; cannot distinguish isobaric overlaps.
Linear Dynamic Range 3 to 4 orders of magnitude.5 to 6 orders of magnitude.
Acquisition Mode Full Scan MS + Targeted MS/MS (CID).Multiple Reaction Monitoring (MRM).
Structural Elucidation Logic (Q-TOF)

When utilizing a Q-TOF, the presence of the nitro group (-NO₂) provides a distinct diagnostic advantage. In negative electrospray ionization (ESI-), the nitro group stabilizes the carboxylate anion of the hydrolytic degradant. High-resolution MS/MS utilizing Collision Induced Dissociation (CID) will typically show a characteristic neutral loss of NO (30.0000 Da) or NO₂ (45.9929 Da), which serves as a mass defect filter to confirm the degradant originated from the parent API.

Elucidation MS1 Full Scan MS1 Exact Mass Acquisition (<2 ppm) Iso Isotopic Pattern Analysis (C, H, N, O Profiling) MS1->Iso Filter by Mass Frag Targeted MS/MS (CID) Collision Induced Dissociation Iso->Frag Precursor Selection MassDefect Mass Defect Filtering (e.g., Neutral Loss of NO2) Frag->MassDefect Fragment Analysis Struct Structural Elucidation of Pyrazole Degradant MassDefect->Struct Formula Assignment

Fig 2. High-resolution LC-MS/MS structural elucidation logic for unknown degradants.

Conclusion

For the LC-MS analysis of N,1-dimethyl-4-nitropyrazole-3-carboxamide degradation products, standard analytical approaches often fall short. The polar nature of the hydrolytic degradants necessitates the use of Biphenyl or polar-embedded column chemistries to prevent void-volume elution and subsequent ion suppression. Furthermore, while Triple Quadrupole (QqQ) systems are optimal for late-stage MRM quantification, the initial identification of complex oxidative and photolytic degradants strictly requires the exact mass capabilities of a Q-TOF HRMS platform. By integrating strict quenching protocols and appropriate stationary phases, analytical scientists can guarantee the scientific integrity and reproducibility of their stability-indicating assays.

References

  • tepzz ¥z¥86_b_t - Googleapis.com (Patent EP 2 303 861 B1) . Mentions the synthesis and utilization of N,1-dimethyl-4-nitropyrazole-3-carboxamide as an intermediate for FAK inhibitors. Available at:[1]

  • Chromatograms and mass spectra obtained by the GC –MS analysis . ResearchGate. Details LC-MS analysis of pyrazole-carboxamide structures and C18 column limitations. Available at:[4]

  • Technical Support Center: Stability and Storage of Pyrazole Compounds . Benchchem. Outlines specific forced degradation study parameters (acid, base, peroxide) for pyrazole derivatives. Available at:[3]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario . Asian Journal of Research in Chemistry. Discusses standardized ICH degradation conditions and quenching necessities. Available at:[2]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。